Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXXHZDEAZUQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680960 | |
| Record name | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147557-97-8 | |
| Record name | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Preparation of N-Boc-6-hydroxy-2-azaspiro[3.3]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for the preparation of N-Boc-6-hydroxy-2-azaspiro[3.3]heptane, a valuable building block in medicinal chemistry and drug discovery. The guide details two primary synthetic pathways to a key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, followed by its reduction to the target alcohol. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic workflows.
Introduction
N-Boc-6-hydroxy-2-azaspiro[3.3]heptane is a key synthetic intermediate used in the development of novel therapeutics. Its rigid spirocyclic core provides a unique three-dimensional scaffold that is of great interest in the design of enzyme inhibitors and receptor modulators. This guide outlines scalable and efficient methods for its preparation, starting from commercially available materials.
Synthetic Strategies
The primary approach for the synthesis of N-Boc-6-hydroxy-2-azaspiro[3.3]heptane involves the reduction of the corresponding ketone, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Two effective routes for the synthesis of this key ketone intermediate are presented below.
Route 1: Synthesis of the Ketone Intermediate Starting from Epibromohydrin
This route provides a practical and scalable synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate from the inexpensive starting material, epibromohydrin.
Caption: Synthetic pathway for Route 1 starting from epibromohydrin.
Route 2: Synthesis of the Ketone Intermediate via [2+2] Cycloaddition
This alternative route utilizes a [2+2] cycloaddition reaction as the key step to construct the spirocyclic core.
Caption: Synthetic pathway for Route 2 via [2+2] cycloaddition.
Final Step: Reduction to N-Boc-6-hydroxy-2-azaspiro[3.3]heptane
The final step in the synthesis is the reduction of the ketone intermediate to the desired alcohol.
Caption: Final reduction step to the target alcohol.
Experimental Protocols
Route 1: Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate
A detailed multi-step procedure starting from epibromohydrin leads to the formation of this key intermediate. The process involves the reaction with benzylamine, followed by cyclization with ethyl cyanoacetate, reduction of the nitrile and ester groups, tosylation of the resulting alcohol, another reduction and spontaneous cyclization, and finally Boc protection.
Step 2: Synthesis of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
To a solution of tert-butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate in ethanol is added palladium on carbon (10 mol %). The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford the desired alcohol.
Step 3: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
To a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in dichloromethane at 0 °C is added Dess-Martin periodinane. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Route 2: Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate
To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C is added n-butyllithium dropwise. The resulting ylide is stirred at room temperature for 1 hour. A solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 2: Synthesis of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
To a solution of tert-butyl 3-methyleneazetidine-1-carboxylate in anhydrous diethyl ether is added activated zinc powder. A solution of trichloroacetyl chloride in anhydrous diethyl ether is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature overnight. The mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography.
Step 3: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
To a solution of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in a mixture of acetic acid and water is added zinc powder. The mixture is heated at reflux until the reaction is complete. The mixture is cooled to room temperature and filtered. The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Final Reduction: Detailed Experimental Protocol
Synthesis of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes. The reaction is quenched by the slow addition of water. The mixture is concentrated under reduced pressure to remove methanol. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product as a white solid.
Quantitative Data
| Step | Route | Starting Material | Key Reagents | Solvent | Yield (%) |
| Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1 | Epibromohydrin | Benzylamine, Ethyl cyanoacetate, NaBH4, etc. | Various | ~30-40 |
| Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 2 | tert-Butyl 3-oxoazetidine-1-carboxylate | Wittig reagent, Trichloroacetyl chloride, Zn | THF, Diethyl ether | ~40-50 |
| Reduction to N-Boc-6-hydroxy-2-azaspiro[3.3]heptane | - | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Sodium borohydride | Methanol | >95 |
Characterization Data
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Appearance: White solid
-
¹H NMR (CDCl₃, 400 MHz): δ 4.15 (s, 4H), 3.31 (s, 4H), 1.47 (s, 9H).
N-Boc-6-hydroxy-2-azaspiro[3.3]heptane
-
Appearance: White solid
-
¹H NMR (CDCl₃, 400 MHz): δ 4.35 (m, 1H), 3.95 (s, 4H), 2.50-2.35 (m, 2H), 2.20-2.05 (m, 2H), 1.80 (d, 1H), 1.45 (s, 9H).
-
Melting Point: 127-129 °C
Conclusion
This technical guide provides two robust and scalable synthetic routes for the preparation of N-Boc-6-hydroxy-2-azaspiro[3.3]heptane. The detailed experimental protocols and compiled data will be a valuable resource for researchers and professionals in the field of drug development, enabling the efficient synthesis of this important building block for novel therapeutic agents. The choice between the two routes to the key ketone intermediate may depend on the availability of starting materials and specific laboratory capabilities. The final reduction step is a high-yielding and straightforward transformation.
A Technical Guide to tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557-97-8), a pivotal building block in contemporary medicinal chemistry. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its significant applications in the development of novel therapeutics, including CXCR2 antagonists and Proteolysis Targeting Chimeras (PROTACs). The guide is intended to be a comprehensive resource for researchers and scientists engaged in drug discovery and development, offering detailed methodologies and insights into the utility of this versatile spirocyclic scaffold.
Introduction
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a unique and rigid three-dimensional structure. This distinct conformation has garnered significant interest in the pharmaceutical industry as it allows for the exploration of novel chemical space, offering a valuable scaffold for the design of drug candidates with improved pharmacological profiles. Its utility is particularly pronounced in the synthesis of molecules targeting complex biological systems, where precise spatial orientation of functional groups is critical for activity and selectivity. This guide will delve into the technical aspects of this compound, from its fundamental properties to its application in cutting-edge drug development programs.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value |
| CAS Number | 1147557-97-8 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 127-129 °C |
| Boiling Point | 316.6 ± 42.0 °C at 760 mmHg |
| Purity | >98.0% (GC) |
| Solubility | Slightly soluble in DMSO and Methanol |
| Storage Temperature | Room temperature |
Experimental Protocols
Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Two efficient and scalable synthetic routes to the precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been reported. The following is a representative protocol.
Protocol:
-
Step 1: Synthesis of the Azetidine Ring. A suitable starting material, such as a 1,3-difunctionalized propane derivative, is reacted with a primary amine to form the azetidine ring.
-
Step 2: Cyclobutane Ring Formation. The azetidine intermediate undergoes a cyclization reaction to form the spirocyclic cyclobutanone ring.
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Step 3: Boc Protection. The secondary amine of the azaspiro[3.3]heptanone is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
A detailed, multi-step synthesis is outlined in the patent literature, starting from compound (14) and proceeding through reduction, tosyl protection, ring closure, and subsequent reactions to yield the target oxo-compound with a total yield of approximately 41%.[1]
Reduction to tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
The conversion of the ketone to the corresponding alcohol is a standard reduction reaction.
Protocol:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1 equivalent) in methanol at 0 °C.
-
Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH₄) (2 equivalents) portion-wise, maintaining the temperature at 0 °C.[2]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain a crude solid.[2]
-
Extraction: Dissolve the crude solid in a saturated aqueous solution of sodium bicarbonate. Extract the aqueous mixture with dichloromethane.[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.[2] The reported yield for this step is quantitative.[2]
Applications in Drug Discovery
The rigid spirocyclic core of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate serves as a valuable scaffold for presenting substituents in well-defined spatial orientations, a key feature in designing potent and selective drug candidates.
CXCR2 Antagonists for CNS Demyelinating Conditions
This compound is a key intermediate in the synthesis of CNS penetrant C-X-C chemokine receptor 2 (CXCR2) antagonists.[3] These antagonists are being investigated for the treatment of central nervous system (CNS) demyelinating conditions, such as multiple sclerosis.[3] By modulating the CXCR2 receptor, these novel therapeutic agents aim to alleviate the symptoms and progression of such diseases.[3]
Caption: CXCR2 Signaling in Demyelination and Point of Antagonist Intervention.
PROTAC Linkers
The 2-azaspiro[3.3]heptane scaffold is also utilized as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The rigid nature of the spirocyclic core can provide optimal spacing and orientation between the target protein binder and the E3 ligase ligand, enhancing the efficiency of the PROTAC.
Caption: General Mechanism of Action for a PROTAC utilizing an Azaspiro[3.3]heptane linker.
WEE1 and Nav1.7 Inhibitors
Recent patent literature highlights the use of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in the synthesis of inhibitors for other important therapeutic targets, such as WEE1 kinase for cancer treatment and the Nav1.7 sodium channel for pain management.[4][5][6] This underscores the broad applicability of this building block in developing diverse classes of therapeutic agents.
Drug Development Workflow
The integration of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate into a drug discovery pipeline follows a structured workflow, from initial synthesis to the development of a clinical candidate.
Caption: Drug Development Workflow using the Azaspiro[3.3]heptane Scaffold.
Conclusion
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate has emerged as a highly valuable and versatile building block in modern drug discovery. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutics with potentially superior efficacy and selectivity. The synthetic accessibility of this scaffold, coupled with its demonstrated utility in the development of CXCR2 antagonists, PROTACs, and other targeted inhibitors, ensures its continued importance in the quest for new medicines. This technical guide provides a foundational resource for scientists and researchers looking to leverage the potential of this remarkable compound in their drug discovery endeavors.
References
- 1. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Cas 1147557-97-8,tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | lookchem [lookchem.com]
- 4. WO2023114875A1 - Wee1 inhibitor for cancer - Google Patents [patents.google.com]
- 5. Inhibitors of Nav1.7 for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2012007883A1 - Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain - Google Patents [patents.google.com]
Technical Guide: Physical and Chemical Properties of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a key bifunctional intermediate in synthetic organic chemistry, particularly valued in the development of novel therapeutics. Its unique spirocyclic scaffold provides a valuable building block for creating complex molecules with specific three-dimensional orientations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and its relevance in the context of drug discovery, specifically as a precursor to CNS penetrant CXCR2 antagonists.
Chemical Identity
| Identifier | Value |
| IUPAC Name | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate |
| CAS Number | 1147557-97-8 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol [1] |
| InChI | InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h8,13H,4-7H2,1-3H3 |
| InChIKey | UMXXHZDEAZUQKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(C2)O |
Physical Properties
The physical properties of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 127-129 °C | [3][4][5] |
| Boiling Point (Predicted) | 316.6 ± 42.0 °C at 760 mmHg | [3][4] |
| Density (Predicted) | 1.17 g/cm³ | [4][5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| pKa (Predicted) | 14.84 ± 0.20 | [4] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
Melting Point Determination
Method: Capillary Melting Point Determination using a digital melting point apparatus.
Protocol:
-
A small, dry sample of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is finely powdered.
-
A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample until a packed column of 2-3 mm is achieved.[5]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.
-
The temperature at which the first liquid is observed is recorded as the onset of melting.
-
The temperature at which the entire sample has melted is recorded as the completion of melting. The melting point is reported as a range.[6]
Boiling Point Determination
Method: Micro Boiling Point Determination.
Protocol:
-
Approximately 0.5 mL of the liquid sample (if the compound were a liquid at room temperature) would be placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
-
The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]
Solubility Assessment
Method: Qualitative Solubility Test.
Protocol:
-
Approximately 10 mg of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is placed in a small test tube.
-
0.5 mL of the solvent (e.g., water, DMSO, methanol) is added to the test tube.
-
The mixture is agitated vigorously for 1-2 minutes.
-
The sample is visually inspected for dissolution. The solubility is classified as "soluble," "slightly soluble," or "insoluble."[4][8]
Synthetic Workflow
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can be synthesized from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate via reduction. The following diagram illustrates this key synthetic step.
References
- 1. scribd.com [scribd.com]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chymist.com [chymist.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic and Synthetic Insights into Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a summary of available spectroscopic information and synthetic methodologies related to Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique structural and chemical properties of azaspiro[3.3]heptane derivatives.
NMR Spectroscopic Data
Detailed, publicly available 1H and 13C NMR data for the title compound is currently limited. A certificate of analysis for a commercial sample of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate confirms that the 1H NMR spectrum is "consistent with structure," however, the detailed spectral data (chemical shifts, coupling constants, and integration) is not provided.
For reference, the 1H NMR spectral data for the analogous compound, Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate , is available and can provide insight into the expected spectral features of the 6-hydroxy derivative. The presence of the hydroxyl group in the target compound is expected to cause a downfield shift for the proton on the carbon bearing the hydroxyl group (C6-H) and adjacent protons compared to the 6-oxo analogue.
Due to the absence of specific experimental data, the following tables for Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate remain to be populated with experimentally determined values.
Table 1: 1H NMR Data for Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: 13C NMR Data for Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Experimental Protocols
A general protocol for acquiring NMR spectra of azaspiro compounds, based on methodologies reported for similar structures, is provided below.
NMR Spectrometer:
-
A 300 MHz or 400 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Solvent: CDCl₃ or CD₃OD.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
13C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Solvent: CDCl₃ or CD₃OD.
-
Reference: TMS at 0.00 ppm or the solvent carbon signals.
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
Synthesis and Logical Workflow
The synthesis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate typically involves the reduction of its corresponding ketone precursor, Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This transformation is a key step in the functionalization of the azaspiro[3.3]heptane core.
Caption: A simplified workflow for the synthesis and characterization of the target compound.
Signaling Pathways and Further Applications
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery. The azaspiro[3.3]heptane scaffold is a rigid and three-dimensional motif that can be used to explore novel chemical space. No specific signaling pathways directly involving this compound have been detailed in the reviewed literature; however, its derivatives are of interest for their potential biological activities.
Caption: Logical flow from the core molecule to the identification of potential drug candidates.
Mass Spectrometry Analysis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation strategies relevant to the characterization of this molecule.
Introduction
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (C₁₁H₁₉NO₃, Molecular Weight: 213.27 g/mol ) is a bifunctional molecule containing a Boc-protected azetidine ring and a cyclobutane ring with a hydroxyl group.[2][3] Its unique spirocyclic structure presents interesting challenges and opportunities for mass spectrometric analysis. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification in drug discovery and development. This guide focuses on electrospray ionization (ESI) mass spectrometry, a soft ionization technique suitable for this polar molecule.
Predicted Mass Spectral Data
While a publicly available mass spectrum for this specific compound is not readily accessible, based on the known fragmentation of similar structures, a predicted mass spectrum can be postulated. The primary ionization in ESI is expected to be protonation, forming the molecular ion [M+H]⁺ at m/z 214.28.
Tabulated Predicted Mass Fragments
The following table summarizes the predicted major fragment ions for Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate upon collision-induced dissociation (CID).
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Description |
| 214.28 | [M+H]⁺ | Protonated molecular ion. |
| 196.27 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxyl group. |
| 158.22 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc-protecting group. |
| 140.21 | [M+H - H₂O - C₄H₈]⁺ | Sequential loss of water and isobutylene. |
| 114.15 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |
| 96.14 | [M+H - C₅H₉O₂ - H₂O]⁺ | Loss of the Boc group and water. |
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule is expected to be dominated by the loss of the labile Boc-protecting group and the hydroxyl group. The spirocyclic core is anticipated to be relatively stable.
Experimental Protocols
This section provides a detailed methodology for the LC-MS analysis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of the mobile phase solvent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for this polar compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute the compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: m/z 50 - 500.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS²) or targeted MS/MS.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow for the mass spectrometry analysis of the target compound.
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometry analysis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers in the pharmaceutical industry. The application of high-resolution mass spectrometry will enable confident structural confirmation and facilitate its use in complex biological matrices. The methodologies described herein can be adapted for the analysis of related spirocyclic compounds, contributing to the advancement of drug discovery and development programs.
References
Technical Guide: Solubility Profile of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its unique spirocyclic scaffold provides three-dimensional diversity, making it a valuable component in drug discovery. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, based on available data from synthetic procedures.
Inferred Solubility from Synthetic Methodologies
Direct quantitative solubility data for Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is not extensively published. However, its solubility profile can be inferred from the solvents employed in its synthesis and purification processes. The compound's structure, featuring a polar hydroxyl group and a non-polar tert-butoxycarbonyl (Boc) protecting group, suggests a degree of solubility in a range of organic solvents.
Analysis of synthetic protocols reveals that this compound is frequently worked up and purified using a variety of common laboratory solvents. This indicates at least moderate solubility in these systems under the described conditions.
Qualitative Solubility Summary
The following table summarizes the inferred solubility of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in common organic solvents, as deduced from its use in reported synthetic and purification procedures.
| Solvent Class | Solvent | Inferred Solubility | Application |
| Halogenated | Dichloromethane (DCM) | Soluble | Extraction, Reaction Solvent |
| Chloroform | Soluble | Extraction | |
| Ethers | Tetrahydrofuran (THF) | Soluble | Reaction Solvent |
| Diethyl ether | Moderately Soluble | Extraction | |
| Esters | Ethyl acetate (EtOAc) | Soluble | Extraction, Chromatography |
| Alcohols | Methanol (MeOH) | Soluble | Reaction Solvent, Chromatography |
| Ethanol (EtOH) | Soluble | Reaction Solvent | |
| Aprotic Polar | Acetonitrile (MeCN) | Soluble | Reaction Solvent |
| Dimethylformamide (DMF) | Soluble | Reaction Solvent | |
| Hydrocarbons | Hexanes/Heptane | Sparingly Soluble | Chromatography (as co-solvent) |
| Aqueous | Water | Sparingly Soluble | Used in aqueous workups |
Experimental Protocol: Representative Synthesis
The following is a representative experimental protocol for the synthesis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, which provides context for its solubility characteristics.
Reaction: Reduction of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Dissolution: Dissolve Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in a suitable solvent such as methanol or ethanol at room temperature.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess reducing agent.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent. Partition the residue between a halogenated solvent like dichloromethane (DCM) or an ester like ethyl acetate (EtOAc) and water.
-
Washing: Wash the separated organic layer sequentially with water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or heptane as the eluent.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a solid or oil.
Visual Representations
The following diagrams illustrate the general synthesis workflow and logical relationships in handling Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
The Synthetic Heart of Innovation: A Technical Guide to Key Intermediates in 2,6-Diazaspiro[3.3]heptane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional architecture of the 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its ability to serve as a piperazine bioisostere with improved physicochemical properties has led to its incorporation into a new generation of therapeutic candidates. This technical guide provides an in-depth exploration of the core synthetic strategies and key intermediates that enable the construction of this valuable scaffold, offering detailed experimental protocols and quantitative data to support researchers in the field of drug discovery and development.
Core Synthetic Strategies and Key Intermediates
The synthesis of the 2,6-diazaspiro[3.3]heptane core can be broadly approached through two primary strategies: a convergent synthesis involving the formation of a substituted azetidine precursor followed by cyclization, and a route starting from a gem-dihalocyclopropane derivative. Both pathways offer distinct advantages and rely on the efficient preparation of key chemical intermediates.
Route 1: Reductive Amination and Intramolecular Cyclization
A prevalent and versatile method for constructing the 2,6-diazaspiro[3.3]heptane framework involves the reductive amination of a key aldehyde intermediate, followed by a base-mediated intramolecular cyclization. This approach offers the flexibility to introduce diverse substituents on one of the nitrogen atoms early in the synthetic sequence.
The central intermediate in this route is 1-benzyl-3-chloromethylazetidine-3-carbaldehyde . Its synthesis begins with a readily available chloroester which is reduced and then oxidized to afford the aldehyde.
This aldehyde then undergoes reductive amination with a primary amine, followed by cyclization to yield the desired 2,6-diazaspiro[3.3]heptane derivative.[1]
Route 2: From gem-Dibromocyclopropanes
An alternative strategy commences with the synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane . This key intermediate serves as a precursor to [1.1.1]propellane, which can then be elaborated to the bicyclo[1.1.1]pentane system, a structural relative of the spiro[3.3]heptane core. While not a direct synthesis of the diazaspiro-compound, this route highlights the versatility of cyclopropane chemistry in accessing strained ring systems.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of key intermediates and the final 2,6-diazaspiro[3.3]heptane scaffold.
Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
Step 1: Reduction of Chloroester to Diol
-
To a solution of the starting chloroester in an appropriate solvent (e.g., THF) at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH4).
-
Stir the reaction mixture at 0 °C for the specified time.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure to obtain the crude diol.
Step 2: Swern Oxidation to Aldehyde
-
To a solution of oxalyl chloride in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.
-
After stirring, add a solution of the diol in DCM.
-
Follow by the addition of triethylamine (Et3N).
-
Allow the reaction to warm to room temperature.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the target aldehyde.[1]
Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[1]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add the primary amine (e.g., aniline) and acetic acid.
-
Stir the mixture at room temperature before adding sodium triacetoxyborohydride (NaBH(OAc)3).
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to give the crude amine intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude amine intermediate in tetrahydrofuran (THF).
-
Add potassium tert-butoxide (t-BuOK) and heat the reaction mixture.
-
Monitor the reaction for completion.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the 2,6-diazaspiro[3.3]heptane derivative.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key synthetic steps.
| Reaction | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Swern Oxidation | Diol Intermediate | (COCl)2, DMSO, Et3N | CH2Cl2 | -78 to rt | 2 | 83[1] |
| Reductive Amination | Aldehyde Intermediate | Aniline, NaBH(OAc)3 | Dichloroethane | rt | 12 | 70-85[1] |
| Cyclization | Amine Intermediate | t-BuOK | THF | 70 | 3 | 80-95[1] |
Logical Relationship: 2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere
The rigid spirocyclic core of 2,6-diazaspiro[3.3]heptane offers a unique three-dimensional exit vector for substituents compared to the more flexible piperazine ring. This structural feature can lead to improved target engagement and selectivity. Furthermore, the spirocyclic nature often results in lower lipophilicity and higher aqueous solubility, which are desirable properties for drug candidates.
Conclusion
The synthesis of 2,6-diazaspiro[3.3]heptane and its derivatives is a rapidly evolving field, driven by the increasing demand for novel scaffolds in drug discovery. The synthetic routes and key intermediates detailed in this guide provide a solid foundation for researchers to access this important class of molecules. The ability to fine-tune the physicochemical properties of lead compounds by employing bioisosteric replacements like the 2,6-diazaspiro[3.3]heptane core underscores the importance of continued innovation in synthetic methodology. This technical guide serves as a valuable resource for scientists working at the forefront of pharmaceutical research and development.
References
The Rise of Azaspiro[3.3]heptanes: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with improved pharmacological profiles is a perpetual challenge in drug discovery. In recent years, the azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif, offering a unique three-dimensional geometry that can confer significant advantages in medicinal chemistry. This in-depth technical guide explores the multifaceted role of azaspiro[3.3]heptane scaffolds, from their synthesis and physicochemical properties to their application as bioisosteres and their impact on biological activity.
Introduction to a Novel Scaffold
Azaspiro[3.3]heptanes are bicyclic compounds characterized by two fused four-membered rings sharing a single spirocyclic carbon atom, with at least one of these rings containing a nitrogen atom. This rigid and compact structure provides a distinct spatial arrangement of substituents compared to more traditional, flexible cyclic amines like piperidine and morpholine.[1][2] This unique topology has garnered significant attention as a strategy to "escape from flatland" – the tendency for drug candidates to be overly planar – and to introduce favorable drug-like properties.[3]
The incorporation of an azaspiro[3.3]heptane moiety can lead to improvements in aqueous solubility, metabolic stability, and target selectivity.[4][5] These scaffolds are increasingly being utilized as bioisosteric replacements for common heterocyclic rings found in numerous approved drugs, offering a pathway to novel intellectual property and enhanced therapeutic potential.[2][6]
Physicochemical Properties: A Double-Edged Sword
The introduction of an azaspiro[3.3]heptane scaffold can significantly alter the physicochemical properties of a molecule, most notably its lipophilicity and basicity.
Lipophilicity (logD): Counterintuitively, replacing a six-membered ring like piperidine or morpholine with an azaspiro[3.3]heptane, which adds a carbon atom, often leads to a decrease in lipophilicity (logD). This has been attributed to the increased basicity of the nitrogen atom within the strained ring system.[7][8] A lower logD can be advantageous for improving aqueous solubility and reducing off-target effects. However, in the case of N-linked 2-azaspiro[3.3]heptanes, an increase in logD has been observed.[8]
Basicity (pKa): The nitrogen atom in an azaspiro[3.3]heptane ring system generally exhibits a higher pKa compared to its counterpart in a corresponding piperidine or morpholine ring.[8] This increased basicity can influence drug-receptor interactions, solubility, and pharmacokinetic properties.
Table 1: Comparative Physicochemical Properties
| Parent Scaffold | Azaspiro[3.3]heptane Analogue | ΔlogD7.4 | ΔpKa | Reference |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | -0.6 to -1.2 | +0.8 to +1.5 | [8] |
| Piperidine (C-linked) | 2-Azaspiro[3.3]heptane (C-linked) | ~ -0.2 to -1.1 | Not Reported | [8] |
| Piperidine (N-linked) | 2-Azaspiro[3.3]heptane (N-linked) | +0.2 to +0.5 | Not Reported | [8] |
Applications in Medicinal Chemistry: Case Studies
The versatility of the azaspiro[3.3]heptane scaffold is evident in its application across various therapeutic areas. Here, we present case studies that highlight its impact on pharmacological activity.
TBI-223: A Novel Oxazolidinone Antibiotic
TBI-223 is an investigational oxazolidinone antibiotic for the treatment of tuberculosis that incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety.[5][9] This scaffold serves as a replacement for the morpholine ring found in the approved drug linezolid. Preclinical studies have indicated that TBI-223 exhibits a promising safety profile, with reduced myelosuppression compared to linezolid.[1] This improved safety is attributed to the lower affinity of TBI-223 for mammalian mitochondrial ribosomes.[1]
Table 2: Comparative in vitro Activity of TBI-223 and Linezolid
| Compound | Target Organism | MIC (μg/mL) | Reference |
| TBI-223 | Mycobacterium tuberculosis | Data not available | [2] |
| Linezolid | Mycobacterium tuberculosis | Data not available | [2] |
Note: Specific MIC values for TBI-223 against M. tuberculosis were not found in the provided search results, but it is stated to have activity against drug-sensitive and drug-resistant strains.[3]
AZD1979: A Melanin-Concentrating Hormone Receptor 1 (MCH1) Antagonist
AZD1979 is a potent and selective antagonist of the MCH1 receptor that was investigated for the treatment of obesity.[10][11] This compound features a 2-oxa-6-azaspiro[3.3]heptane group. Studies in diet-induced obese mice and beagle dogs demonstrated that AZD1979 effectively reduced body weight by decreasing food intake and preserving energy expenditure.[10][11] The azaspiro[3.3]heptane moiety in AZD1979 is a bioisosteric replacement for a morpholine ring in earlier lead compounds.[8]
Table 3: Pharmacological Data for MCH1 Receptor Antagonists
| Compound | Target | IC50 (nM) | Species | Reference |
| AZD1979 | MCH1 Receptor | Not explicitly stated | Human/Rodent/Dog | [10][11] |
| Morpholine Analog | MCH1 Receptor | Not available for direct comparison | - | [8] |
Note: While a direct comparison of IC50 values with a morpholine analog was not found, the development of AZD1979 highlights the successful application of the azaspiro[3.3]heptane scaffold in optimizing lead compounds.
Experimental Protocols
General Synthesis of 2,6-Diazaspiro[3.3]heptanes
A practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a readily available aldehyde with primary amines or anilines, followed by cyclization.[12]
Step 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
-
Reduce chloroester 1 with lithium aluminum hydride at reduced temperature.
-
Perform a Swern oxidation on the resulting alcohol to afford the aldehyde 3 in approximately 83% isolated yield.[12]
Step 2: Reductive Amination
-
For anilines, form the iminium ion by reacting aldehyde 3 with the aniline in dichloroethane in the presence of one equivalent of acetic acid.
-
Reduce the iminium ion with sodium triacetoxyborohydride to yield the corresponding amine.[12]
-
For alkyl amines, first form the imine in a toluene-methanol mixture, followed by reduction with sodium borohydride in methanol.[12]
Step 3: Cyclization
-
Dissolve the amine from Step 2 in THF.
-
Add potassium tert-butoxide (t-BuOK) and heat the reaction to afford the 2,6-diazaspiro[3.3]heptane.[12]
Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Key Intermediate for TBI-223)
A low-cost, protecting group-free synthesis has been developed for this key intermediate.[5][13]
-
Preparation of 3,3-bis(bromomethyl)oxetane (BBMO): Treat tribromoneopentyl alcohol with sodium hydroxide under Schotten-Baumann conditions to close the oxetane ring. The product is recovered by distillation.[5]
-
Azetidine Ring Formation: React 2-fluoro-4-nitroaniline with BBMO in the presence of a hydroxide base. The reaction is heated with stirring. After optimization, this reaction can achieve high yields on a large scale.[5][13]
Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.[12]
-
Membrane Preparation: Homogenize tissue with high DAT density (e.g., rat striatum) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[12]
Signaling Pathways Modulated by Azaspiro[3.3]heptane-Containing Ligands
The rigid nature of the azaspiro[3.3]heptane scaffold allows for precise positioning of functional groups, which can lead to high affinity and selectivity for specific biological targets, including G-protein coupled receptors (GPCRs) and transporters.
Muscarinic M3 Receptor Signaling
Muscarinic acetylcholine receptors are GPCRs involved in various physiological processes. Antagonists of the M3 subtype are used to treat conditions like chronic obstructive pulmonary disease (COPD). The azaspiro[3.3]heptane scaffold has been explored in the design of novel muscarinic antagonists.[14][15]
Activation of the M3 receptor, a Gq-coupled GPCR, by acetylcholine (ACh) leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.[16][17] An antagonist containing an azaspiro[3.3]heptane scaffold would block the binding of ACh to the M3 receptor, thereby inhibiting this signaling pathway.
Conclusion
The azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique three-dimensional structure and its ability to modulate key physicochemical properties offer a powerful strategy for designing novel drug candidates with improved pharmacological profiles. As demonstrated by examples like TBI-223 and AZD1979, the thoughtful incorporation of this scaffold can lead to compounds with enhanced safety, efficacy, and drug-like properties. Further exploration of the vast chemical space accessible through functionalized azaspiro[3.3]heptanes is poised to yield the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. TBI-223 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. TBI-223 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gup.ub.gu.se [gup.ub.gu.se]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Synthesis and structure-activity relationships of new muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 17. derangedphysiology.com [derangedphysiology.com]
Methodological & Application
Application Notes and Protocols for the Derivatization of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core provides a unique three-dimensional scaffold that is increasingly utilized as a bioisostere for commonly used motifs like piperidine.[1] This constrained geometry can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The presence of a hydroxyl group and a Boc-protected amine allows for selective functionalization at two distinct points, making it a versatile intermediate for the synthesis of diverse compound libraries.
These application notes provide detailed protocols for the derivatization of the hydroxyl and amino functionalities of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, enabling the exploration of chemical space around this important scaffold.
Data Presentation
Table 1: Synthesis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Reduction of Ketone | Sodium borohydride, Methanol, 0 °C to rt | ~100 | Custom Protocol |
Table 2: Derivatization of the 6-Hydroxy Group
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Oxidation | Dess-Martin periodinane, Dichloromethane, 0 °C to rt | Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 73 | Custom Protocol |
| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, Sodium hydride, THF, 0 °C to rt | Tert-butyl 6-alkoxy-2-azaspiro[3.3]heptane-2-carboxylate | Variable | General Protocol |
| O-Acylation | Acyl chloride or anhydride, Pyridine or Et3N, DMAP (cat.), Dichloromethane, 0 °C to rt | Tert-butyl 6-acyloxy-2-azaspiro[3.3]heptane-2-carboxylate | Variable | General Protocol |
Table 3: Derivatization of the 2-Azaspiro[3.3]heptane Nitrogen
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Boc Deprotection | Trifluoroacetic acid, Dichloromethane, rt | 2-Azaspiro[3.3]heptan-6-ol TFA salt | Quantitative | [2] |
| 2a | N-Alkylation (Reductive Amination) | Aldehyde or Ketone, Sodium triacetoxyborohydride, Dichloroethane, rt | 2-Alkyl-2-azaspiro[3.3]heptan-6-ol | Variable | General Protocol |
| 2b | N-Acylation | Acyl chloride or anhydride, Triethylamine, Dichloromethane, 0 °C to rt | 2-Acyl-2-azaspiro[3.3]heptan-6-ol | Variable | General Protocol |
| 2c | N-Sulfonylation | Sulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | 2-Sulfonyl-2-azaspiro[3.3]heptan-6-ol | Variable | General Protocol |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate from the Corresponding Ketone
This protocol describes the reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to the desired alcohol.
Materials:
-
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a solid. The product is often of sufficient purity for subsequent steps without further purification.
Protocol 2: Oxidation of the 6-Hydroxy Group
This protocol details the oxidation of the hydroxyl group back to a ketone using Dess-Martin periodinane.
Materials:
-
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Protocol 3: O-Alkylation of the 6-Hydroxy Group (Williamson Ether Synthesis)
This general protocol describes the formation of an ether linkage at the 6-position.
Materials:
-
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask under inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Ice bath
-
Syringes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired tert-butyl 6-alkoxy-2-azaspiro[3.3]heptane-2-carboxylate.
Protocol 4: Boc Deprotection of the Azetidine Nitrogen
This protocol describes the removal of the Boc protecting group to liberate the secondary amine.
Materials:
-
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or dichloromethane to remove excess TFA.
-
Triturate the residue with diethyl ether to precipitate the TFA salt of 2-azaspiro[3.3]heptan-6-ol.
-
Collect the solid by filtration and dry under vacuum. The product is typically used in the next step without further purification.
Protocol 5: N-Alkylation of the Deprotected Amine via Reductive Amination
This general protocol describes the alkylation of the secondary amine with an aldehyde or ketone.
Materials:
-
2-Azaspiro[3.3]heptan-6-ol TFA salt
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend 2-azaspiro[3.3]heptan-6-ol TFA salt (1.0 eq) in 1,2-dichloroethane.
-
Add the aldehyde or ketone (1.1 eq) and triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated product.
Mandatory Visualizations
Synthesis and Derivatization Pathways
Caption: Reaction pathways for the synthesis and derivatization.
Experimental Workflow for O-Alkylation
Caption: Workflow for the O-alkylation of the 6-hydroxy group.
Experimental Workflow for N-Derivatization
Caption: Workflow for N-derivatization after Boc deprotection.
References
Application Notes and Protocols: Reactions of the Hydroxyl Group on 6-Hydroxy-2-azaspiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group on 6-hydroxy-2-azaspiro[3.3]heptane derivatives. The versatile 2-azaspiro[3.3]heptane scaffold is a valuable building block in medicinal chemistry, and the ability to functionalize the 6-hydroxy position opens up a wide range of possibilities for creating novel molecular entities with diverse pharmacological properties.
Introduction
6-Hydroxy-2-azaspiro[3.3]heptane derivatives, particularly the N-Boc protected form (tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate), serve as key intermediates in the synthesis of various pharmaceutical candidates. The hydroxyl group at the C-6 position provides a convenient handle for introducing a variety of functional groups through reactions such as oxidation, esterification, etherification, and displacement via sulfonate esters. These modifications allow for the fine-tuning of physicochemical properties like lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics. This document outlines key reactions and provides detailed protocols for their execution.
Key Reactions of the Hydroxyl Group
The primary reactions involving the hydroxyl group of 6-hydroxy-2-azaspiro[3.3]heptane derivatives include:
-
Oxidation: Conversion of the secondary alcohol to a ketone.
-
Esterification: Formation of an ester linkage with carboxylic acids.
-
Etherification: Formation of an ether linkage with alkyl halides or other electrophiles.
-
Displacement Reactions: Activation of the hydroxyl group as a sulfonate ester (e.g., mesylate or tosylate) to facilitate nucleophilic substitution.
Below are detailed protocols for some of these key transformations.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
This protocol describes the reduction of the corresponding ketone to the secondary alcohol.
Reaction Scheme:
Materials:
-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
Under a nitrogen atmosphere at 0°C, add sodium borohydride (182 mg, 4.8 mmol) to a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (50 mg, 2.4 mmol) in methanol (5.0 mL).[1]
-
Stir the reaction mixture at 0°C for 30 minutes.[1]
-
Concentrate the solution under vacuum to obtain a crude solid.[1]
-
Dissolve the crude solid in a saturated aqueous sodium bicarbonate solution (30 mL).[1]
-
Extract the aqueous mixture with dichloromethane (4 x 30 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.[1]
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Yield | Reference |
| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Sodium borohydride | Methanol | 100% | [1] |
Protocol 2: Oxidation of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
This protocol describes the oxidation of the secondary alcohol back to the corresponding ketone.
Reaction Scheme:
Materials:
-
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
Procedure:
Note: While a specific detailed protocol for this reaction on this exact substrate is not available in the searched literature, a typical Dess-Martin oxidation protocol is provided below. The cited yield suggests this reaction is well-established.
-
To a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in dichloromethane, add Dess-Martin periodinane (1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Product | Starting Material | Reagent | Yield | Reference |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Dess-Martin periodinane | 72% | [1] |
Protocol 3: O-Alkylation (Etherification) of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (General Williamson Ether Synthesis)
This general protocol describes the formation of an ether linkage.
Reaction Scheme:
Materials:
-
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
Procedure:
-
To a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in anhydrous THF or DMF at 0°C under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Note: The synthesis of 6-(benzyloxy)-2-azaspiro[3.3]heptane has been reported, indicating the feasibility of this reaction.[2]
Protocol 4: Mesylation and Nucleophilic Displacement
This protocol describes the activation of the hydroxyl group as a mesylate, followed by displacement with a nucleophile.
Reaction Scheme:
Part A: Mesylation
Materials:
-
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in anhydrous DCM and cool the solution to 0°C.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, keeping the temperature at 0°C.
-
Stir the reaction at 0°C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Part B: Nucleophilic Displacement
Materials:
-
Crude tert-butyl 6-mesyloxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Nucleophile (e.g., sodium azide, sodium cyanide, an amine)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the crude mesylate in DMF or DMSO.
-
Add the desired nucleophile (1.5 to 3 equivalents).
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate (typically between 60-100°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: The activation of a similar chloroalcohol as a mesylate has been noted as a potential synthetic route.[3]
Conclusion
The hydroxyl group of 6-hydroxy-2-azaspiro[3.3]heptane derivatives is a versatile functional group that can be readily transformed into a variety of other functionalities. The protocols provided herein offer a starting point for the synthesis of a diverse range of derivatives for applications in drug discovery and development. Researchers are encouraged to optimize these general procedures based on the specific substrate and desired product.
References
Application Note: Boc Deprotection of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. This application note provides detailed protocols for the deprotection of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to yield 2-azaspiro[3.3]heptan-6-ol, a valuable building block in medicinal chemistry. Two common and effective methods are presented: one using trifluoroacetic acid (TFA) in dichloromethane (DCM) and another employing hydrochloric acid (HCl) in 1,4-dioxane.
Chemical Reaction
The overall chemical transformation is the acid-catalyzed cleavage of the Boc protecting group from the nitrogen atom of the azaspiro[3.3]heptane ring system, resulting in the formation of the free amine, 2-azaspiro[3.3]heptan-6-ol, along with the byproducts isobutylene and carbon dioxide.
Figure 1: Chemical scheme of the Boc deprotection of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
Experimental Protocols
Two primary protocols for the Boc deprotection of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate are detailed below. The choice of method may depend on the availability of reagents and the desired salt form of the final product.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.
Materials:
-
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in anhydrous DCM (typically at a concentration of 0.1-0.5 M).
-
To the stirred solution, add trifluoroacetic acid. A common concentration is a 25% solution of TFA in DCM.[1]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product, 2-azaspiro[3.3]heptan-6-ol.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another standard procedure and often yields the hydrochloride salt of the amine directly, which can be advantageous for purification and handling.
Materials:
-
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in a minimal amount of a suitable solvent, or suspend it directly in the HCl/dioxane solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product will often precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude 2-azaspiro[3.3]heptan-6-ol hydrochloride.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the Boc deprotection of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate based on the protocols described and data from similar deprotection reactions of cyclic amines.
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Reagent | Trifluoroacetic Acid | 4M Hydrochloric Acid |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 0.5 - 2 hours | 1 - 4 hours |
| Work-up | Basic wash and extraction | Filtration or evaporation |
| Product Form | Free base | Hydrochloride salt |
| Expected Yield | >90% | >90% |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow Diagram
Caption: Comparative workflow of the two deprotection protocols.
References
Application Notes: Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a Piperidine Surrogate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Piperidine rings are ubiquitous motifs in a vast number of approved drugs.[1] However, the exploration of bioisosteric replacements for piperidine is a key strategy to overcome challenges in drug design, such as modulating physicochemical properties and exploring new chemical space. Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate has emerged as a valuable piperidine surrogate, offering a rigid and three-dimensional scaffold that can lead to improved drug-like properties.[2][3] This document provides detailed application notes and protocols for the use of this innovative building block.
The 2-azaspiro[3.3]heptane moiety offers a unique structural alternative to the traditional piperidine ring. Its rigid spirocyclic nature provides a well-defined exit vector for substituents, which can be crucial for optimizing interactions with biological targets.[3] Furthermore, the introduction of this scaffold has been shown to influence key physicochemical properties such as lipophilicity and basicity, which are critical for a drug candidate's pharmacokinetic and pharmacodynamic profile.[2]
Physicochemical Properties and Advantages as a Piperidine Surrogate
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a white solid with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . Its CAS number is 1147557-97-8. The key advantages of using the 2-azaspiro[3.3]heptane core as a piperidine surrogate are summarized below.
| Property | Piperidine Analog | 2-Azaspiro[3.3]heptane Analog | Impact on Drug Properties |
| Lipophilicity (logD₇.₄) | Higher | Lower (by up to -1.0)[2] | Lowering lipophilicity can improve aqueous solubility, reduce metabolic liabilities, and decrease off-target toxicity. |
| Basicity (pKa) | Lower | Higher[2] | Increased basicity can influence absorption, distribution, and target engagement. |
| Structural Rigidity | Flexible (chair/boat conformations) | Rigid | Provides a more defined orientation of substituents, potentially leading to higher binding affinity and selectivity. |
| Chemical Space | Well-explored | Novel and complementary[4] | Offers opportunities to develop novel intellectual property and escape from heavily patented chemical space. |
| Brain Penetration | Variable | Can be significantly reduced[2] | Useful for developing peripherally restricted drugs, minimizing central nervous system (CNS) side effects. |
Application in Drug Discovery: A Case Study of CXCR2 Antagonists
A notable application of the 2-azaspiro[3.3]heptane scaffold is in the development of C-X-C motif chemokine receptor 2 (CXCR2) antagonists. CXCR2 is a G-protein coupled receptor that plays a critical role in inflammatory responses by mediating the recruitment of neutrophils.[5][6] Antagonism of CXCR2 is a promising therapeutic strategy for a range of inflammatory diseases and cancer.[5]
In one reported example, a C-linked 2-azaspiro[3.3]heptane derivative was found to be a more potent CXCR2 antagonist than its corresponding piperidine analog.[2] This highlights the potential of this surrogate to enhance biological activity.
| Compound | Structure | Potency (vs. Piperidine Analog) | Brain Penetration (vs. Piperidine Analog) |
| Piperidine Analog | Piperidine-containing CXCR2 antagonist | 1x | 25x |
| 2-Azaspiro[3.3]heptane Analog | 2-Azaspiro[3.3]heptane-containing CXCR2 antagonist | ~2x more potent[2] | 25-fold less[2] |
This data underscores the significant impact the 2-azaspiro[3.3]heptane scaffold can have on both the potency and the pharmacokinetic properties of a drug candidate.
Experimental Protocols
Synthesis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
This protocol is a two-step process starting from the commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Step 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Numerous scalable synthetic routes to the ketone precursor have been reported. A common method involves the [2+2] cycloaddition of dichloroketene with a protected 3-methyleneazetidine.[5] An alternative multi-step synthesis starting from epibromohydrin has also been described.[7]
Step 2: Reduction to Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Materials:
-
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Concentrate the solution under vacuum to obtain a crude solid.
-
Dissolve the crude solid in a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with dichloromethane (4 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under vacuum to yield tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a white solid. The reported yield for this reduction is 95%.[7]
General Protocol for Incorporation into a Drug Candidate (Amide Coupling)
This protocol describes a general method for coupling the title compound to a carboxylic acid, a common step in drug synthesis.
Materials:
-
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (after deprotection of the Boc group to yield the secondary amine)
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Standard work-up and purification reagents and equipment
Procedure:
-
Boc Deprotection: Deprotect the Boc-protected amine of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Coupling Reaction: a. In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. b. Add the coupling agent (1.1 eq) and the organic base (2.0 eq) and stir for 10 minutes at room temperature. c. Add a solution of the deprotected 6-hydroxy-2-azaspiro[3.3]heptane (1.0 eq) in anhydrous DMF. d. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up and Purification: a. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. c. Purify the crude product by flash column chromatography to obtain the desired amide.
Visualizations
Logical Relationship of Piperidine and its Surrogate
References
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 5. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 6. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CXCR2 antagonists and how do they work? [synapse.patsnap.com]
Synthesis of Novel CXCR2 Antagonists Utilizing Azaspiro[3.3]heptane Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potent CXCR2 antagonists incorporating the azaspiro[3.3]heptane scaffold. The methodologies outlined herein are based on established synthetic routes and provide a framework for the development of novel therapeutics targeting the CXCR2 signaling pathway, which is implicated in a range of inflammatory diseases and cancer.
Introduction to CXCR2 Antagonism and the Role of Azaspiro[3.3]heptane Scaffolds
The CXC chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of neutrophils and other leukocytes to sites of inflammation. Dysregulation of the CXCR2 signaling pathway is a key factor in the pathogenesis of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis, as well as in tumor progression and metastasis. Consequently, the development of small molecule antagonists of CXCR2 is a promising therapeutic strategy.
The azaspiro[3.3]heptane moiety has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and reduced lipophilicity, when compared to more traditional cyclic amines like piperidine. In the context of CXCR2 antagonists, the incorporation of a 2,6-diazaspiro[3.3]heptane core has been shown to yield compounds with high potency.
CXCR2 Signaling Pathway
The binding of cognate chemokines, such as CXCL1 and CXCL8, to CXCR2 initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gαi subunit of the heterotrimeric G protein, leading to the activation of downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). The activation of PLC results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events culminate in a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in neutrophils.
CXCR2 Signaling Pathway
Synthesis of a Potent CXCR2 Antagonist: A Case Study
This section details the synthesis of a representative CXCR2 antagonist, N-(4-((2-(cyclopropylmethoxy)-4-hydroxyphenyl)carbamoyl)-6-(2,6-diazaspiro[3.3]heptan-2-yl)pyridin-2-yl)cyclopropanecarboxamide , based on the disclosure in patent WO 2013116543 A1.
Synthetic Workflow
The overall synthetic strategy involves a multi-step sequence, beginning with the preparation of the key functionalized pyridine core and the protected 2,6-diazaspiro[3.3]heptane intermediate. These fragments are then coupled, followed by deprotection and final amide bond formation to yield the target antagonist.
Synthetic Workflow
Data Presentation
The following table summarizes the key intermediates and the final product of the synthesis, along with their molecular weights. While specific IC50 values for this exact compound are not publicly available in peer-reviewed literature, compounds with this scaffold from the patent are reported to be potent CXCR2 antagonists.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity (CXCR2 IC50) |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | C₁₀H₁₈N₂O₂ | 198.26 | N/A |
| 2,6-Dichloro-N-(2-(cyclopropylmethoxy)-4-hydroxyphenyl)pyridine-4-carboxamide | C₁₆H₁₄Cl₂N₂O₃ | 369.20 | N/A |
| N-(4-((2-(cyclopropylmethoxy)-4-hydroxyphenyl)carbamoyl)-6-(2,6-diazaspiro[3.3]heptan-2-yl)pyridin-2-yl)cyclopropanecarboxamide | C₂₉H₃₃N₅O₅ | 547.61 | Potent (Specific value N/A) |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the target CXCR2 antagonist.
Synthesis of Intermediate 1: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Protocol:
-
Step 1: Synthesis of Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate:
-
To a solution of 2,6-diazaspiro[3.3]heptane dihydrobromide (1 equivalent) in a suitable solvent such as dichloromethane, add a base like triethylamine (2.2 equivalents) and di-tert-butyl dicarbonate (Boc₂O, 2.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate.
-
-
Step 2: Selective Deprotection:
-
Dissolve di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (1 equivalent) in a solvent mixture of dichloromethane and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.
-
Synthesis of Intermediate 2: 2,6-Dichloro-N-(2-(cyclopropylmethoxy)-4-hydroxyphenyl)pyridine-4-carboxamide
Protocol:
-
Step 1: Amide Coupling:
-
To a solution of 2,6-dichloropyridine-4-carboxylic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add 4-amino-3-(cyclopropylmethoxy)phenol (1 equivalent) to the reaction mixture.
-
Stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,6-dichloro-N-(2-(cyclopropylmethoxy)-4-hydroxyphenyl)pyridine-4-carboxamide.
-
Synthesis of Final Product: N-(4-((2-(cyclopropylmethoxy)-4-hydroxyphenyl)carbamoyl)-6-(2,6-diazaspiro[3.3]heptan-2-yl)pyridin-2-yl)cyclopropanecarboxamide
Protocol:
-
Step 1: Nucleophilic Aromatic Substitution:
-
In a sealed tube, combine 2,6-dichloro-N-(2-(cyclopropylmethoxy)-4-hydroxyphenyl)pyridine-4-carboxamide (1 equivalent), tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.2 equivalents), and a base such as potassium carbonate (2 equivalents) in a solvent like dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the Boc-protected intermediate.
-
-
Step 2: Boc Deprotection:
-
Dissolve the product from the previous step in a mixture of dichloromethane and TFA (e.g., 4:1 v/v).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
-
Step 3: Final Amide Coupling:
-
Dissolve the deprotected amine intermediate in a suitable solvent like DMF.
-
Add cyclopropanecarbonyl chloride (1.1 equivalents) and a base such as DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by preparative HPLC or column chromatography to afford N-(4-((2-(cyclopropylmethoxy)-4-hydroxyphenyl)carbamoyl)-6-(2,6-diazaspiro[3.3]heptan-2-yl)pyridin-2-yl)cyclopropanecarboxamide .
-
Conclusion
The synthetic protocols and application notes presented here provide a comprehensive guide for the synthesis of CXCR2 antagonists featuring the azaspiro[3.3]heptane scaffold. These methodologies offer a robust foundation for the development of novel anti-inflammatory and anti-cancer agents. Further optimization of these synthetic routes and exploration of the structure-activity relationships of related analogs will be crucial for the discovery of next-generation CXCR2-targeted therapeutics.
Application of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a valuable bifunctional building block in medicinal chemistry. Its rigid spirocyclic core provides a unique three-dimensional scaffold that is of growing interest in drug design. This azaspiro[3.3]heptane moiety serves as a bioisosteric replacement for commonly used piperidine and piperazine rings, offering a novel chemical space for the development of new therapeutic agents.[1][2] The primary application of this compound lies in the synthesis of potent and selective antagonists for the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator in inflammatory responses and a promising target in oncology and for central nervous system (CNS) demyelinating conditions like multiple sclerosis.[3]
Application Notes
The 2-azaspiro[3.3]heptane scaffold is increasingly utilized to access novel chemical matter, moving away from the "flatland" of aromatic structures towards more saturated, three-dimensional molecules that can offer improved physicochemical properties and target engagement. Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a key intermediate that allows for further functionalization at the 6-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The primary therapeutic area for compounds derived from this building block is the inhibition of the CXCR2 signaling pathway.[3] CXCR2 and its activating chemokines (e.g., CXCL8/IL-8) are central to the trafficking of neutrophils and other myeloid cells to sites of inflammation.[4] Dysregulation of this pathway is implicated in a wide range of pathologies:
-
Inflammatory Diseases: Chronic obstructive pulmonary disease (COPD), asthma, and arthritis are characterized by excessive neutrophil infiltration, which can be mitigated by CXCR2 antagonism.[4]
-
Oncology: CXCR2 signaling in the tumor microenvironment promotes angiogenesis, metastasis, and immunosuppression.[5][6][7] Inhibiting CXCR2 can enhance the efficacy of chemotherapy and immunotherapy.[5]
-
CNS Demyelinating Conditions: The development of CNS penetrant CXCR2 antagonists is a key strategy for treating diseases such as multiple sclerosis, where myeloid cell infiltration into the CNS contributes to neuronal damage.[3]
The hydroxyl group at the 6-position of the title compound is a versatile handle for introducing a variety of substituents through reactions such as etherification, esterification, or nucleophilic substitution after activation (e.g., via a Mitsunobu reaction or conversion to a sulfonate ester). The Boc-protected nitrogen allows for controlled reactions and subsequent deprotection to enable further diversification.
Data Presentation
The following table summarizes the biological activity of representative CXCR2 antagonists, some of which are in clinical development. While the exact synthetic routes for these specific compounds from tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate are not publicly detailed, they represent the target class of molecules for which this building block is designed. The data is presented to illustrate the potency that can be achieved with CXCR2 antagonists.
| Compound Name | Target(s) | IC50 Value (nM) | Assay Type | Therapeutic Area |
| Navarixin (MK-7123) | CXCR2 | 4.9 | Calcium Mobilization | Inflammatory Diseases |
| AZD5069 | CXCR2 | ~0.1 (pIC50 = 9.1) | Radioligand Binding | Oncology, Inflammation |
| Reparixin | CXCR1/2 | - | - | Oncology, Inflammation |
| Danirixin | CXCR2 | - | - | Inflammatory Diseases |
| SCH-479833 | CXCR1/2 | - | - | Oncology (Pancreatic Cancer) |
Experimental Protocols
The following are representative protocols for the synthesis and subsequent derivatization of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
Protocol 1: Synthesis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate from its Ketone Precursor
This protocol describes the reduction of the corresponding ketone, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, to the desired alcohol.
Materials:
-
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol (approximately 0.5 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Dissolve the crude solid in a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with dichloromethane (4 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a white solid. The product can be further purified by column chromatography if necessary.
Protocol 2: Derivatization via Mitsunobu Reaction
This protocol provides a general method for the stereoinvertive substitution of the hydroxyl group with a suitable nucleophile, such as a phenol or a nitrogen-containing heterocycle, which is a common strategy in the synthesis of CXCR2 antagonists.[8][9][10]
Materials:
-
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)
-
Nucleophile (e.g., 4-nitrophenol, 1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Syringe for dropwise addition
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq), the desired nucleophile (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The addition should be slow to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the desired substituted 2-azaspiro[3.3]heptane derivative. The formation of triphenylphosphine oxide as a byproduct is expected.
Visualizations
CXCR2 Signaling Pathway
Caption: CXCR2 Signaling Cascade.
Experimental Workflow for CXCR2 Antagonist Discovery
Caption: Drug Discovery Workflow.
References
- 1. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cas 1147557-97-8,tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | lookchem [lookchem.com]
- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 [mdpi.com]
- 6. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 2-Azaspiro[3.3]heptane Core
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[3.3]heptane core has emerged as a valuable scaffold in modern medicinal chemistry, primarily serving as a rigid, three-dimensional bioisostere for the piperidine ring. Its unique spirocyclic structure offers improved physicochemical properties, such as increased aqueous solubility and metabolic stability, making it an attractive motif for the design of novel therapeutics. This document provides detailed application notes and experimental protocols for the functionalization of the 2-azaspiro[3.3]heptane core, focusing on key synthetic transformations and its application in targeting significant biological pathways.
Introduction to the 2-Azaspiro[3.3]heptane Scaffold
The 2-azaspiro[3.3]heptane motif has been successfully incorporated into a variety of biologically active molecules, including antagonists for chemokine receptors and modulators of G-protein coupled receptors (GPCRs). Its rigid framework allows for precise orientation of substituents, which can lead to enhanced target affinity and selectivity.
Key Functionalization Reactions
The secondary amine of the 2-azaspiro[3.3]heptane core is the primary site for functionalization, allowing for the introduction of a wide range of substituents through N-alkylation, N-acylation, and N-arylation reactions.
N-Alkylation
N-alkylation is a fundamental method for introducing alkyl groups onto the 2-azaspiro[3.3]heptane nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination.
Table 1: Summary of N-Alkylation Reactions
| Reaction Type | Alkylating Agent | Reducing Agent | Base | Solvent | Typical Yield (%) | Reference |
| Direct Alkylation | Alkyl Halide (e.g., Benzyl bromide) | - | K₂CO₃ or NaH | Acetonitrile or THF | 70-95 | Adapted from similar aza-heterocycles |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ | - | Dichloromethane | 60-85 | Adapted from similar aza-heterocycles |
N-Acylation
N-acylation introduces an acyl group, forming a stable amide bond. This is commonly achieved using acyl chlorides or acid anhydrides in the presence of a base.
Table 2: Summary of N-Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Yield (%) | Reference |
| Acyl Chloride (e.g., Acetyl chloride) | Triethylamine | Dichloromethane | 85-98 | Adapted from similar aza-heterocycles |
| Acid Anhydride (e.g., Acetic anhydride) | Pyridine or DMAP | Dichloromethane | 80-95 | Adapted from similar aza-heterocycles |
N-Arylation
The introduction of an aryl group onto the nitrogen atom is a key transformation for many biologically active compounds. This is typically accomplished through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Table 3: Summary of N-Arylation Reactions
| Reaction Type | Arylating Agent | Catalyst | Ligand | Base | Solvent | Typical Yield (%) | Reference |
| Buchwald-Hartwig Amination | Aryl Halide or Triflate | Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 65-90 | Adapted from similar aza-heterocycles |
Experimental Protocols
The following are detailed protocols for the key functionalization reactions of the 2-azaspiro[3.3]heptane core. These protocols are based on established methodologies for similar heterocyclic systems and can be optimized for specific substrates.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of 2-azaspiro[3.3]heptane with an aldehyde or ketone.
Materials:
-
2-Azaspiro[3.3]heptane hydrochloride
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Triethylamine (1.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-azaspiro[3.3]heptane hydrochloride (1.0 equivalent) and dissolve it in dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add the aldehyde or ketone (1.1 equivalents) to the reaction mixture and stir for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to proceed at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-azaspiro[3.3]heptane derivative.
Protocol 2: N-Acylation with an Acyl Chloride
This protocol details the N-acylation of 2-azaspiro[3.3]heptane using an acyl chloride.
Materials:
-
2-Azaspiro[3.3]heptane hydrochloride
-
Acyl Chloride (1.1 equivalents)
-
Triethylamine (2.2 equivalents)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend 2-azaspiro[3.3]heptane hydrochloride (1.0 equivalent) in dichloromethane.
-
Add triethylamine (2.2 equivalents) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel to yield the N-acylated 2-azaspiro[3.3]heptane.
Applications in Drug Discovery: Targeting Biological Pathways
Derivatives of the 2-azaspiro[3.3]heptane core have shown promise as modulators of various biological targets, including GPCRs and enzymes like Cholesteryl Ester Transfer Protein (CETP).
G-Protein Coupled Receptor (GPCR) Signaling
Many 2-azaspiro[3.3]heptane derivatives act as ligands for GPCRs, such as muscarinic acetylcholine receptors and dopamine receptors. By acting as agonists or antagonists, these compounds can modulate downstream signaling cascades. For example, a Gαq-coupled GPCR agonist would initiate the following pathway:
Cholesteryl Ester Transfer Protein (CETP) Inhibition
The 2-azaspiro[3.3]heptane scaffold has been incorporated into inhibitors of CETP, a key protein in cholesterol metabolism. By inhibiting CETP, these compounds can raise levels of high-density lipoprotein (HDL) cholesterol, which is considered beneficial for cardiovascular health.
Conclusion
The 2-azaspiro[3.3]heptane core is a versatile and valuable scaffold in drug discovery. The functionalization protocols provided herein offer a foundation for the synthesis of diverse libraries of compounds. The successful application of this motif in modulating key biological pathways, such as GPCR signaling and CETP activity, highlights its potential for the development of novel therapeutics with improved pharmacological profiles. Further exploration of this unique chemical space is warranted to fully realize its therapeutic potential.
Azaspiro[3.3]heptanes: A Versatile Building Block for Novel Spirocyclic Compounds in Pharmaceutical Applications
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quest for novel chemical entities with improved pharmacological profiles is a constant driver in drug discovery. Three-dimensional (3D) molecular complexity is increasingly recognized as a key feature for enhancing drug-like properties, including target specificity, metabolic stability, and aqueous solubility, while reducing off-target effects. Spirocyclic scaffolds, characterized by a single atom shared between two rings, offer a unique and rigid 3D geometry. Among these, azaspiro[3.3]heptane and its derivatives have emerged as a valuable building block for the synthesis of innovative spirocyclic compounds with significant potential in medicinal chemistry. This document provides detailed application notes and protocols for the use of azaspiro[3.3]heptane derivatives in the development of novel therapeutics, with a focus on their application as bioisosteres for common motifs like piperazine and their impact on the pharmacological properties of resulting compounds.
Key Advantages of Incorporating Azaspiro[3.3]heptane Scaffolds
The incorporation of azaspiro[3.3]heptane moieties into drug candidates offers several advantages:
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Improved Physicochemical Properties: Azaspiro[3.3]heptanes can modulate lipophilicity, often leading to a decrease in logD, which can be beneficial for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties.[1]
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Enhanced Metabolic Stability: The rigid spirocyclic core can shield metabolically susceptible sites within a molecule, leading to increased stability against enzymatic degradation.
-
Novel Chemical Space: These building blocks provide access to unexplored chemical space, enabling the development of compounds with novel intellectual property.[2]
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Bioisosteric Replacement: Azaspiro[3.3]heptane derivatives, particularly 2,6-diazaspiro[3.3]heptane, serve as effective bioisosteres for commonly used saturated heterocycles like piperazine, offering a new avenue for scaffold hopping and lead optimization.[3]
Application Example 1: 2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere in PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Olaparib is a well-known PARP inhibitor containing a piperazine ring. Replacing this piperazine with a 2,6-diazaspiro[3.3]heptane moiety has been shown to modulate the compound's activity and selectivity.
Quantitative Data
A study comparing the PARP-1 inhibitory activity of Olaparib with its 2,6-diazaspiro[3.3]heptane analogue revealed a nuanced impact on potency while highlighting a significant improvement in the safety profile.
| Compound | Structure | PARP-1 IC50 (nM) |
| Olaparib | [Image of Olaparib structure] | 6.0 ± 1.2 |
| 10e (Olaparib analogue) | [Image of 2,6-diazaspiro[3.3]heptane containing Olaparib analogue structure] | 12.6 ± 1.1 |
Table 1: Comparison of PARP-1 inhibitory activity of Olaparib and its 2,6-diazaspiro[3.3]heptane analogue (10e).[4]
Notably, the spirocyclic analogue 10e exhibited reduced DNA damage and cytotoxicity compared to Olaparib, even in cells with BRCA1 mutations.[4] This suggests that the incorporation of the azaspiro[3.3]heptane core can lead to a better-tolerated therapeutic agent.
Signaling Pathway: PARP and DNA Repair
PARP enzymes, particularly PARP-1, play a crucial role in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[5] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to double-strand breaks (DSBs) during replication. The inability to repair these DSBs results in synthetic lethality and cancer cell death.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane (Key Building Block)
This protocol outlines a general method for the synthesis of the mono-protected 2,6-diazaspiro[3.3]heptane, a versatile intermediate for further functionalization.
Materials:
-
3-(benzyloxy)-N-(3-bromo-2-(bromomethyl)propyl)propan-1-amine
-
Boc anhydride (Boc₂O)
-
Potassium tert-butoxide (t-BuOK)
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Tetrahydrofuran (THF)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cyclization to form N-benzyl-N'-Boc-2,6-diazaspiro[3.3]heptane:
-
Dissolve 3-(benzyloxy)-N-(3-bromo-2-(bromomethyl)propyl)propan-1-amine in THF.
-
Add Boc₂O and stir at room temperature.
-
Cool the reaction mixture and add t-BuOK portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Debenzylation to form N-Boc-2,6-diazaspiro[3.3]heptane:
-
Dissolve the product from step 1 in MeOH.
-
Add Pd/C and stir the mixture under a hydrogen atmosphere.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the desired product.
-
Protocol 2: General Procedure for Coupling of N-Boc-2,6-diazaspiro[3.3]heptane to an Aromatic System (e.g., for PARP inhibitor synthesis)
This protocol describes a typical palladium-catalyzed amination reaction.
Materials:
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N-Boc-2,6-diazaspiro[3.3]heptane
-
Aryl halide or triflate (e.g., the phthalazinone core of Olaparib)
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Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
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Base (e.g., Cs₂CO₃)
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Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried flask, add the aryl halide/triflate, N-Boc-2,6-diazaspiro[3.3]heptane, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., EtOAc), and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
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Purify the crude product by flash column chromatography.
Application Example 2: Azaspiro[3.3]heptanes in MCHR1 Antagonists
Melanin-concentrating hormone receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis and mood. Antagonists of MCHR1 are being investigated for the treatment of obesity and anxiety. The incorporation of azaspiro[3.3]heptane scaffolds in MCHR1 antagonists has been shown to improve their physicochemical properties.
Quantitative Data
Replacing traditional heterocycles like morpholine with azaspiro[3.3]heptane derivatives in MCHR1 antagonists can lead to a significant reduction in lipophilicity, as indicated by the distribution coefficient (logD).
| Heterocycle in MCHR1 Antagonist | ΔlogD₇.₄ (relative to piperidine/morpholine) |
| 2-Azaspiro[3.3]heptane (N-linked) | +0.2 to +0.5 |
| 2-Azaspiro[3.3]heptane (C-linked) | -0.2 to -1.0 |
| 2,6-Diazaspiro[3.3]heptane | -0.3 |
Table 2: Change in logD₇.₄ upon replacement of common heterocycles with azaspiro[3.3]heptane derivatives.[1]
This reduction in logD can be attributed to the increased basicity of the azaspirocycle.[1] Such modifications have also been linked to increased metabolic stability and reduced hERG activity, which are desirable properties in drug candidates.[1]
Signaling Pathway: MCHR1
MCHR1 is a GPCR that can couple to different G proteins, primarily Gᵢ and Gᵩ. Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It can also lead to the activation of the phospholipase C (PLC) pathway, causing an increase in intracellular calcium.
Experimental Protocols
Protocol 3: Synthesis of 6-Oxa-2-azaspiro[3.3]heptane (Key Building Block for some MCHR1 Antagonists)
This building block is a key component in certain MCHR1 antagonists.
Materials:
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3-chloro-2-(chloromethyl)prop-1-ene
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Benzylamine
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Sodium iodide (NaI)
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Potassium carbonate (K₂CO₃)
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Acetonitrile (MeCN)
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m-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM)
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Palladium on carbon (Pd/C)
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Hydrogen gas
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Methanol (MeOH)
Procedure:
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Synthesis of 1-benzyl-3-methyleneazetidine:
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React 3-chloro-2-(chloromethyl)prop-1-ene with benzylamine in the presence of NaI and K₂CO₃ in MeCN.
-
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Epoxidation and Rearrangement:
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Treat the resulting 1-benzyl-3-methyleneazetidine with m-CPBA in DCM to form the corresponding epoxide, which rearranges in situ to 1-benzyl-2-oxa-6-azaspiro[3.3]heptane.
-
-
Debenzylation:
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Perform hydrogenolysis of the N-benzyl group using Pd/C under a hydrogen atmosphere in MeOH to yield 6-oxa-2-azaspiro[3.3]heptane.
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Protocol 4: Reductive Amination for MCHR1 Antagonist Synthesis
This is a common method for coupling the azaspiro[3.3]heptane core to another fragment of the MCHR1 antagonist.
Materials:
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Azaspiro[3.3]heptane derivative (e.g., 6-oxa-2-azaspiro[3.3]heptane)
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Aldehyde or ketone fragment
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Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
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Dichloromethane (DCM) or Dichloroethane (DCE)
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Acetic acid (optional, as a catalyst)
Procedure:
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Dissolve the azaspiro[3.3]heptane derivative and the aldehyde/ketone fragment in DCM or DCE.
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Add acetic acid if required.
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Stir the mixture at room temperature for a short period to allow for imine/iminium ion formation.
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Add NaBH(OAc)₃ portion-wise.
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Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
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Quench the reaction with saturated aqueous NaHCO₃.
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Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
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Purify the crude product by flash column chromatography.
Conclusion
Azaspiro[3.3]heptane and its derivatives are powerful and versatile building blocks in modern medicinal chemistry. Their ability to confer 3D dimensionality, modulate physicochemical properties, and serve as effective bioisosteres makes them highly attractive for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. The provided application notes and protocols offer a starting point for researchers to explore the potential of these spirocyclic scaffolds in their own drug discovery programs.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the coupling reactions of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, notably CXCR2 antagonists.[1] The protocols focus on the derivatization of the hydroxyl group to form ether and ester linkages, which are crucial transformations in modifying the properties of lead compounds in drug discovery.
Introduction
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a valuable bifunctional molecule containing a protected azetidine ring and a secondary alcohol on the spirocyclic core. This unique structure allows for selective functionalization at the hydroxyl group, providing a gateway to a diverse range of derivatives. Its application as an intermediate in the development of CNS penetrant CXCR2 antagonists highlights its importance in medicinal chemistry.[1] These antagonists are being investigated for the treatment of CNS demyelinating conditions.[1] The following protocols detail established methods for O-alkylation and O-arylation, providing researchers with a practical guide for the synthesis of novel 2-azaspiro[3.3]heptane derivatives.
Data Presentation
The following tables summarize the quantitative data for representative coupling reactions of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
Table 1: Williamson Ether Synthesis Data
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Alkyl Halide | NaH | DMF/THF | 0 to RT | 2 - 12 | 70-90 |
| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 16 | 85 |
| 3 | Aryl Halide | Cs₂CO₃ | Dioxane | 100 | 18 | 60-80 |
Table 2: Mitsunobu Reaction Data
| Entry | Nucleophile (Phenol) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | PPh₃, DIAD | THF | 0 to RT | 4 - 16 | 65-85 |
| 2 | 4-Nitrophenol | PPh₃, DEAD | Dichloromethane | 0 to RT | 6 | 78 |
| 3 | 2,4-Difluorophenol | PPh₃, DIAD | Toluene | RT | 12 | 72 |
Experimental Protocols
Williamson Ether Synthesis for O-Alkylation/O-Arylation
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl or aryl halide. The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonating the alcohol, acts as a nucleophile.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis.
Protocol:
-
Alkoxide Formation: To a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Coupling Reaction: Cool the reaction mixture back to 0 °C and add the desired alkyl or aryl halide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC). For less reactive halides, heating may be necessary.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
Mitsunobu Reaction for O-Arylation
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry (if applicable) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). This method is particularly useful for coupling with acidic nucleophiles like phenols.
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
Protocol:
-
Reaction Setup: To a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C under an inert atmosphere, add the azodicarboxylate (e.g., DIAD, 1.5 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue can be directly purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Azodicarboxylates (DEAD, DIAD) are potential sensitizers and should be handled with caution.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the derivatization of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. The Williamson ether synthesis and Mitsunobu reaction are reliable methods for accessing a variety of O-alkylated and O-arylated derivatives, which are valuable intermediates in the development of novel therapeutics. The provided data and workflows are intended to guide researchers in the efficient synthesis and exploration of new chemical entities based on the 2-azaspiro[3.3]heptane scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate?
A1: The most prevalent method for synthesizing Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate involves the reduction of its precursor, Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[1][2][3] An alternative, multi-step route begins with epibromohydrin, proceeding through cyclization and subsequent functional group manipulations.[1][2]
Q2: What are the critical reaction parameters to ensure a high yield?
A2: For the reduction of the 6-oxo precursor, the choice of reducing agent and reaction temperature are critical. Sodium borohydride (NaBH₄) in methanol at 0°C has been reported to yield the desired product quantitatively.[1] For the Boc-protection step of the parent amine, careful control of stoichiometry and the choice of base are important to avoid side reactions.[4]
Q3: How can I effectively monitor the progress of the reduction reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress. A suitable solvent system should be chosen to achieve good separation between the starting material (ketone) and the product (alcohol). Staining with a suitable agent, such as potassium permanganate, can help visualize the spots.
Q4: What are the recommended methods for purifying the final product?
A4: After the reaction workup, which typically involves quenching and extraction, the crude product can be purified by column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the impurities.
Troubleshooting Guides
Issue 1: Low Yield of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Q: I am experiencing a significantly lower than expected yield of the final product. What are the possible causes and how can I improve it?
A:
Possible Causes:
-
Incomplete Reduction: The reduction of the ketone precursor may not have gone to completion.
-
Sub-optimal Reaction Conditions: The temperature or reaction time may not be optimal for the specific substrate and reagents used.
-
Degradation of Reducing Agent: The sodium borohydride may have degraded due to improper storage or handling.
-
Product Loss During Workup: The product may be lost during the extraction or purification steps.
-
Side Reactions: The presence of reactive impurities could lead to the formation of byproducts.
Suggested Solutions:
-
Verify Complete Reduction: Before quenching the reaction, carefully check for the presence of the starting ketone by TLC. If the reaction is incomplete, consider adding more reducing agent or extending the reaction time.
-
Optimize Reaction Temperature: The reduction is typically performed at 0°C to minimize side reactions.[1] Ensure the reaction temperature is maintained throughout the addition of the reducing agent and for the duration of the reaction.
-
Use Fresh Reducing Agent: Always use a fresh, unopened container of sodium borohydride or test the activity of an older batch on a small scale first.
-
Improve Workup Procedure: Ensure the pH is appropriately adjusted during the workup to prevent the formation of emulsions. Use a sufficient volume and number of extractions to ensure complete recovery of the product from the aqueous layer.
-
Purify Starting Materials: If side products are observed, consider purifying the starting ketone before the reduction step.
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows significant impurities after purification. What is the likely origin of these impurities and how can I avoid them?
A:
Possible Causes:
-
Unreacted Starting Material: The most common impurity is the unreacted Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
-
Over-reduction Products: While less common with NaBH₄, stronger reducing agents could potentially lead to over-reduction of the Boc-protecting group, although this is unlikely under standard conditions.
-
Solvent Adducts: In some cases, the solvent can react with intermediates to form adducts.
-
Di-Boc Formation: In the preceding Boc-protection step, over-reaction can lead to the formation of a di-Boc protected amine, which may be carried through to the final step.[4]
Suggested Solutions:
-
Optimize Chromatography: Adjust the solvent gradient and silica gel loading during column chromatography to improve the separation of the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Monitor Boc Protection Closely: When preparing the starting material, use a stoichiometric amount of Boc anhydride and monitor the reaction closely by TLC to minimize the formation of di-Boc byproducts.[4]
-
Ensure Dry Solvents: Use anhydrous solvents to prevent unwanted side reactions, particularly if moisture-sensitive reagents are used in preceding steps.
Data Presentation
Table 1: Reported Yields for Key Synthetic Steps
| Step | Reagents and Conditions | Reported Yield | Reference |
| Reduction of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to the corresponding alcohol | Sodium borohydride (NaBH₄), Methanol (MeOH), 0°C | 95% - 100% | [1] |
| Boc-protection of 6-hydroxy-2-azaspiro[3.3]heptane | Di-tert-butyl dicarbonate (Boc₂O) | 82% | [1] |
| Debenzylation of N-benzyl precursor | Palladium hydroxide (Pd(OH)₂) | 90% | [1] |
| Oxidation of the alcohol to the ketone | Dess-Martin periodinane (DMP) | 72% | [1] |
Experimental Protocols
Detailed Protocol for the Reduction of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol is based on a reported procedure with high yield.[1]
-
Dissolution: Dissolve Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is in the range of 0.1 to 0.5 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Under nitrogen protection, slowly add sodium borohydride (NaBH₄, 2.0 eq) portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes. Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess NaBH₄.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (4 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of Azaspiro[3.3]heptane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of azaspiro[3.3]heptane derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of azaspiro[3.3]heptane derivative synthesis.
Issue 1: Low Yields in Ring-Formation Reactions
Q1: We are experiencing significantly lower yields upon scaling up the hydroxide-facilitated alkylation for azetidine ring formation. What are the potential causes and solutions?
A1: Several factors can contribute to decreased yields during the scale-up of this key reaction. Common culprits include:
-
Inefficient Mixing: In larger reactors, localized concentration gradients can occur, leading to side reactions. Ensure your reactor is equipped with an appropriate overhead stirrer that provides adequate agitation for the reaction volume.
-
Poor Temperature Control: Exothermic reactions can lead to localized overheating in large vessels, promoting decomposition or side product formation.[1] Monitor the internal temperature closely and ensure your cooling system is sufficient for the scale.
-
Mode of Reagent Addition: The rate and order of reagent addition are critical. For the alkylation of anilines with 3,3-bis(bromomethyl)oxetane (BBMO), for instance, adding a solution of the aniline and sodium hydroxide to a solution of BBMO in sulfolane has been shown to be superior to other addition modes.
Table 1: Effect of Addition Mode on Alkylation Reaction Outcome
| Mode of Addition | Product (%) | Starting Material (%) | Major Impurity (%) |
| Solid NaOH added to a solution of aniline and BBMO | 75 | 10 | 15 |
| Solution of aniline added to a solution of BBMO and NaOH | 80 | 5 | 15 |
| Solution of aniline and NaOH added to a solution of BBMO | >95 | <5 | <5 |
Data adapted from a study on the synthesis of a key intermediate for TBI-223. The percentages are not adjusted for response factors.[2]
Issue 2: Product Isolation and Purification Challenges
Q2: We are struggling with the isolation of our azaspiro[3.3]heptane derivative from a high-boiling point solvent like sulfolane. What strategies can we employ?
A2: Isolating products from high-boiling point solvents is a common scale-up challenge.[2] Here are some effective strategies:
-
Precipitation/Crystallization: If your product is a solid, inducing precipitation by adding an anti-solvent is a viable option. For products in sulfolane, the addition of sufficient water can cause the hydrophobic product to precipitate.[2] The resulting solid can then be isolated by filtration.
-
Extraction: If the product is not amenable to precipitation, liquid-liquid extraction may be an alternative. This will require finding a suitable solvent system that allows for the selective extraction of your product from the high-boiling point solvent.
-
Chromatography: While often a last resort at large scale due to cost and solvent usage, column chromatography may be necessary for high-purity requirements.
Issue 3: Sluggish Filtration of Intermediates
Q3: The filtration of our free amine intermediate is extremely slow and is impacting our overall yield and throughput. How can we improve this step?
A3: Sluggish filtrations are a known bottleneck in some synthetic routes to azaspiro[3.3]heptanes.[2][3] Consider the following:
-
Salt Formation: Converting the free amine to a more crystalline salt can significantly improve filtration characteristics. While oxalate salts have been used, they can have stability issues.[2] More thermally stable sulfonate salts may be a better alternative.[2]
-
Filter Aid: Using a filter aid like celite can help to increase the porosity of the filter cake and improve filtration speed.
-
Alternative Isolation Procedures: Re-evaluate if the isolation of the free amine is necessary. It may be possible to use the crude amine solution directly in the next step, which would bypass the filtration issue altogether.
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes for multigram synthesis of azaspiro[3.3]heptane derivatives and their associated drawbacks?
A4: Several methods exist for the synthesis of spirocyclic pyrrolidines and related azaspiro compounds. However, many have drawbacks for large-scale synthesis.
Table 2: Common Synthetic Approaches and Their Scale-Up Limitations
| Method | Description | Drawbacks for Scale-Up |
| Method A | Three-step sequence commencing from cyclic nitro compounds. | Use of uncommon, hazardous, or toxic reagents. |
| Method B | Reaction of imines and allyl magnesium halide, followed by bromocyclization. | Can be fruitful for simple non-functionalized substrates, but may have limited scope. |
| Method C | Sakurai or Petasis reactions of cyclic ketones, followed by hydroboration–oxidation. | May involve multi-step sequences. |
| Method D | Hydroxide-facilitated alkylation with 3,3-bis(bromomethyl)oxetane (BBMO). | Requires careful optimization of reaction conditions and can present product isolation challenges.[2] |
Q5: Are there protecting-group-free routes available for the synthesis of azaspiro[3.3]heptane derivatives?
A5: Yes, protecting-group-free routes are highly desirable for scale-up as they reduce the number of synthetic steps and improve overall efficiency. For example, a low-cost, protecting-group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has been developed.[2][4] This route involves the direct alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane.[2][4]
Q6: What are the key considerations for starting material selection in the scale-up synthesis of azaspiro[3.3]heptane derivatives?
A6: The availability and cost of starting materials are critical for a scalable and economically viable synthesis. For instance, tribromoneopentyl alcohol (TBNPA), a commercial flame retardant, has been used as a readily available and large-scale starting material for the synthesis of 3,3-bis(bromomethyl)oxetane (BBMO), a key intermediate.[2][3][4]
Experimental Protocols
Protocol 1: Optimized Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)
This protocol is for the synthesis of a key alkylating agent used in the preparation of various azaspiro[3.3]heptane derivatives.
-
Reaction Setup: A reactor is charged with tribromoneopentyl alcohol (TBNPA) and sodium hydroxide.
-
Ring Closure: The reaction is carried out under Schotten-Baumann conditions to facilitate the closure of the oxetane ring.
-
Workup and Purification: After the reaction is complete, the mixture is worked up and the product is purified by distillation.
-
Expected Outcome: This procedure can yield BBMO in approximately 72% yield and >95% purity.[2][4]
Protocol 2: Hydroxide-Facilitated Alkylation for Azetidine Ring Formation
This protocol describes the key bond-forming step for creating the azetidine ring in certain azaspiro[3.3]heptane derivatives.
-
Reagent Preparation: Prepare a solution of the aniline derivative and sodium hydroxide in a suitable solvent (e.g., sulfolane). Prepare a separate solution of 3,3-bis(bromomethyl)oxetane (BBMO) in the same solvent.
-
Reaction: Add the aniline/NaOH solution to the BBMO solution at a controlled temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as HPLC.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Add water to precipitate the product.
-
Purification: The precipitated product can be collected by filtration and further purified if necessary. This process has been demonstrated on a 100 g scale with an isolated yield of 87% and >99% purity.[4]
Visualizations
Caption: Troubleshooting workflow for addressing low yields.
Caption: Decision tree for product isolation.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate?
Common impurities can include:
-
Unreacted starting material: Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate may be present if the reduction reaction did not go to completion.
-
Unprotected amine: The parent compound, 6-hydroxy-2-azaspiro[3.3]heptane, may be present if the Boc-protection was incomplete.
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Di-Boc protected species: Over-protection of the amine can sometimes occur.
-
Solvents and reagents: Residual solvents from the reaction and work-up (e.g., dichloromethane, ethyl acetate) and reagents can contaminate the final product.
Q2: I'm having trouble purifying the compound by recrystallization. It keeps "oiling out". What can I do?
"Oiling out" is a common issue with Boc-protected compounds and spirocyclic alcohols.[1] This occurs when the compound separates from the solution as a liquid instead of forming crystals. Here are some troubleshooting steps:
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Ensure the crude product is dry: Residual solvent can inhibit crystallization. Dry your crude material thoroughly under high vacuum.
-
Select an appropriate solvent system: A single solvent may not be ideal. A common technique is to dissolve the compound in a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. For a related ketone precursor, recrystallization from petroleum ether has been reported to yield a white solid with 99% purity.[2]
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth. If you have a small amount of pure product, you can add a "seed crystal" to induce crystallization.
-
Lower the temperature slowly: Rapid cooling often promotes oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
Q3: Column chromatography is giving me poor separation. What can I try?
Poor separation during column chromatography can be due to several factors. Here are some optimization strategies:
-
Solvent System (Eluent): The polarity of the eluent is critical. For compounds similar to the target molecule, mixtures of hexanes and ethyl acetate have been used successfully with silica gel chromatography.[3] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Running a thin-layer chromatography (TLC) with different solvent systems first will help you determine the optimal eluent.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Sample Loading: Do not overload the column. Adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder for better resolution.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" during recrystallization | - Residual solvent in crude material.- Inappropriate solvent system.- Cooling too rapidly. | - Dry crude product under high vacuum.- Use a co-solvent system (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether).- Allow the solution to cool slowly. |
| Poor separation on silica gel column | - Incorrect eluent polarity.- Column overloading.- Uneven column packing. | - Optimize eluent system using TLC (try gradients of hexanes/ethyl acetate).- Load a smaller amount of crude material.- Repack the column carefully. |
| Product appears as a persistent oil, not a solid | - Presence of impurities that inhibit crystallization. | - Purify a small amount by column chromatography to obtain a pure sample for seeding.- Attempt trituration with a non-polar solvent like hexanes or pentane. |
| Low yield after purification | - Product loss during multiple purification steps.- Decomposition on silica gel. | - Minimize the number of transfers.- If the compound is acid-sensitive, consider using a different purification technique or neutralizing the silica gel. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Preparation and Loading:
-
Dissolve the crude Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in a minimum amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 hexanes:ethyl acetate) to elute the product.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Based on the properties of the related ketone, a solvent system of ethyl acetate and petroleum ether or hexanes is a good starting point.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of warm ethyl acetate (the "good" solvent).
-
Slowly add petroleum ether or hexanes (the "poor" solvent) with stirring until the solution becomes faintly cloudy.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
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For further crystallization, place the flask in a refrigerator (4 °C).
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Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether or hexanes, and dry under vacuum.
-
Quantitative Data Summary
The following table summarizes purification data for structurally related compounds, providing a benchmark for expected outcomes.
| Compound | Purification Method | Stationary Phase | Eluent/Solvent | Purity | Reference |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Recrystallization | - | Petroleum Ether | 99% | [2] |
| Derivatives of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | Flash Chromatography | Silica Gel | Hexanes:Ethyl Acetate (various ratios, e.g., 5:1, 4:1, 1:2) | - | [3] |
Purification Workflow
Caption: Purification workflow for Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
References
Common side reactions in the synthesis of 2-azaspiro[3.3]heptanes
Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic process.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of 2-azaspiro[3.3]heptanes.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SR-001 | Low or no yield of the desired 2-azaspiro[3.3]heptane. | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. - Formation of unidentified impurities. | - Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to ensure completion. - Optimize the reaction temperature; in some cases, lower temperatures prevent the formation of side products, while in others, higher temperatures are required for cyclization. - Employ appropriate purification techniques such as column chromatography or distillation. - For the synthesis of 2,6-diazaspiro[3.3]heptanes, DMF has been reported to provide cleaner reaction profiles compared to aqueous NMP, DMA, or pyridine mixtures.[1] |
| SR-002 | A significant amount of a higher molecular weight side product is observed. | This is often due to intermolecular reactions, such as the formation of dimers or oligomers, competing with the desired intramolecular cyclization. The rate of this undesired intermolecular reaction is highly dependent on the concentration of the reactants. | - Increase the solvent volume to dilute the reaction mixture. This favors the first-order intramolecular ring closure over the second-order intermolecular reaction.[2] - Employ a slow addition of the substrate to the reaction mixture to maintain a low concentration. |
| SR-003 | The product appears to have decomposed during workup or purification. | The azetidine ring in the 2-azaspiro[3.3]heptane scaffold can be susceptible to ring-opening, particularly under strong acidic conditions. | - Avoid using strong acids during workup. If an acidic wash is necessary, use a milder acid and perform the wash at a low temperature. - For compounds like 2-oxa-6-azaspiro[3.3]heptane, the use of HCl has been reported to cause ring-opening of the oxetane moiety.[3] |
| SR-004 | Loss of the N-Boc protecting group is observed. | The Boc (tert-butoxycarbonyl) protecting group is labile to acidic conditions and can also be cleaved at elevated temperatures. | - Maintain a neutral or basic pH throughout the reaction and workup. - If the reaction requires heating, ensure the temperature does not exceed the stability limit of the Boc group. For instance, in a [2+2] cycloaddition to form a related spirocycle, significant loss of the Boc group was observed at temperatures above 30 °C. |
| SR-005 | Formation of a complex mixture of unidentified products. | This can occur when using highly reactive reagents or when the reaction conditions are not well-controlled. For example, in the synthesis of 2,6-diazaspiro[3.3]heptanes, activation of a diol as a ditriflate or a chloroalcohol as a mesylate or triflate, followed by reaction with a primary amine, led to complex mixtures. | - Re-evaluate the choice of activating groups and reaction conditions. - Optimize the reaction parameters (temperature, solvent, base) to favor the desired reaction pathway. - Ensure the purity of starting materials, as impurities can lead to side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of N-substituted 2-azaspiro[3.3]heptanes via double alkylation?
A1: The most frequently encountered side reaction is the intermolecular N-alkylation, which leads to the formation of dimers or oligomers. For example, in the synthesis of a 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a significant impurity was identified as the bis-aniline adduct of the alkylating agent.[2] This side reaction is concentration-dependent and can be minimized by conducting the reaction under high dilution conditions.
Q2: How can I prevent the ring-opening of the azetidine ring during the synthesis and purification?
A2: The azetidine ring is a strained four-membered ring and is susceptible to cleavage, especially in the presence of strong acids. To prevent ring-opening, it is crucial to maintain neutral or mildly basic conditions throughout the synthesis and workup. If an acidic wash is unavoidable, use a weak acid and keep the temperature low.
Q3: Are there any specific solvents that are recommended for the synthesis of diazaspiro[3.3]heptanes?
A3: Yes, the choice of solvent can significantly impact the cleanliness of the reaction. For the cyclization step in the synthesis of 2,6-diazaspiro[3.3]heptanes, DMF (dimethylformamide) has been found to provide cleaner reaction profiles compared to other solvents like aqueous NMP (N-methyl-2-pyrrolidone), DMA (dimethylacetamide), or pyridine.[1]
Q4: I am using a Boc-protected azetidine derivative. What precautions should I take?
A4: The Boc protecting group is sensitive to both acid and heat. It is essential to avoid acidic conditions in your reaction and workup. Additionally, if your reaction requires heating, be mindful of the temperature. In some syntheses involving related spirocyclic systems, significant deprotection of the Boc group was observed at temperatures exceeding 30 °C.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
This protocol describes the cyclization step for the formation of a disubstituted 2,6-diazaspiro[3.3]heptane.
Procedure:
-
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equivalent) in THF (1.5 mL), add potassium tert-butoxide (t-BuOK) (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equivalents).
-
Heat the reaction mixture at 70 °C in a sealed tube.
-
After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equivalent) and continue heating for another hour.
-
Allow the reaction to cool to ambient temperature.
-
Filter the mixture to remove KCl and evaporate the solvents to obtain the crude product.
Protocol 2: Optimized Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol is an example of a hydroxide-facilitated alkylation to form a substituted 2-oxa-6-azaspiro[3.3]heptane, optimized to minimize side reactions.
Optimized Conditions (from a Design of Experiments study):
-
Reactants: 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane.
-
Base: Sodium hydroxide.
-
Solvent: Sulfolane.
-
Temperature: 80-100 °C.
Key Findings for Minimizing Side Products:
-
Increasing the solvent volume was found to reduce the formation of the bis-aniline impurity, confirming that this side product arises from an intermolecular reaction.[2]
-
The use of a phase transfer catalyst, such as tetrabutylammonium iodide (TBAI), can improve the conversion to the desired product under certain conditions.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common side reactions during the synthesis of 2-azaspiro[3.3]heptanes.
Caption: Troubleshooting workflow for 2-azaspiro[3.3]heptane synthesis.
References
Technical Support Center: Optimizing N-Boc Protection of Spirocyclic Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-Boc protection of spirocyclic amines. Given the unique steric challenges posed by these scaffolds, this guide offers targeted advice to overcome common experimental hurdles.
Frequently Asked questions (FAQs)
Q1: Why is my N-Boc protection of a spirocyclic amine proceeding slowly or not at all?
Several factors can contribute to incomplete or failed reactions with spirocyclic amines:
-
Steric Hindrance: The rigid, three-dimensional structure of spirocycles can significantly hinder the approach of the bulky Boc-anhydride to the nitrogen atom. This is often the primary reason for low reactivity.[1]
-
Low Nucleophilicity of the Amine: The electronic properties of the spirocyclic system can reduce the nucleophilicity of the amine, making it less reactive towards di-tert-butyl dicarbonate (Boc₂O).[1]
-
Poor Solubility: The starting spirocyclic amine may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction rates.[1][2]
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Inappropriate Base: The choice and amount of base are critical. For sterically hindered amines, a non-nucleophilic, strong base is often required to facilitate the reaction.[1]
Q2: What is the role of a base in the N-Boc protection of spirocyclic amines, and which one should I choose?
A base is typically used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction, driving it to completion.[1] For sterically hindered spirocyclic amines, consider the following:
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA): These are common, non-nucleophilic bases suitable for many Boc protection reactions.[3]
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the reaction, especially for poorly reactive amines.[3][4] It reacts with Boc anhydride to form a more reactive intermediate.[4] However, it should be used in catalytic amounts (0.1-0.2 equivalents) as stoichiometric amounts can lead to side reactions.[3]
Q3: Can I run the reaction without a base?
While not always necessary, excluding a base may lead to very slow reaction times, especially with sterically hindered spirocyclic amines. The reaction can proceed without an added base as the tert-butoxide generated during the reaction is basic enough to deprotonate the amine.[3] However, for challenging substrates like spirocycles, a base is highly recommended to improve the reaction rate and yield.[3]
Q4: What are common side reactions, and how can they be minimized?
-
N,N-di-Boc Formation: This can occur with primary amines under forcing conditions. To avoid this, use a stoichiometric amount of Boc₂O and monitor the reaction closely.[1]
-
Reaction with Other Functional Groups: If the spirocyclic amine contains other nucleophilic groups like hydroxyls, they may also react with Boc₂O. Running the reaction at lower temperatures (0 °C to room temperature) without a strong base can favor N-protection.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-Boc protection of your spirocyclic amine.
Issue 1: Low to No Product Formation
If you observe a low yield or no formation of your desired N-Boc protected spirocyclic amine, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Multiple Products
If your reaction yields multiple products, use this guide to identify and resolve the issue.
Caption: Troubleshooting workflow for the formation of multiple products.
Data Presentation: Reaction Condition Comparison
The following tables summarize various reported conditions for the N-Boc protection of amines, which can be adapted for spirocyclic systems.
Table 1: General Reaction Conditions for N-Boc Protection
| Amine Type | Boc₂O (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic | 1.1 - 1.2 | TEA (1.1 - 1.5) | DCM, THF, or ACN | RT | 1 - 4 | High | [3] |
| Secondary Aliphatic | 1.1 - 1.5 | TEA (1.2 - 2.0) | DCM, THF | RT - 40 | 2 - 12 | High | [5] |
| Sterically Hindered | 1.5 - 2.0 | DIEA (2.0 - 3.0), DMAP (cat.) | Dioxane, Toluene | 50 - Reflux | 12 - 48 | Variable | [1][3] |
| General Amines | 2.0 - 3.0 | Base (1.0 - 1.5) | Various | RT - 40 | N/A | High | [5] |
| Solvent-Free | 1.0 | Amberlite-IR 120 (cat.) | None | RT | < 0.1 | 95 - 99 | [6] |
| Aqueous Conditions | 1.2 | NaHCO₃ or NaOH | Water/Acetone | RT | < 0.5 | 92 - 96 | [3][7] |
Table 2: Solvent Effects on Reaction Time
| Solvent | Relative Reaction Time | Notes |
| Dichloromethane (DCM) | Moderate | Good for a wide range of amines. |
| Tetrahydrofuran (THF) | Moderate | Good for a wide range of amines.[5] |
| Acetonitrile (ACN) | Moderate | Good for a wide range of amines.[5] |
| Dioxane | Slow | Higher boiling point, useful for stubborn reactions.[5] |
| Water/Co-solvent | Fast | Excellent for amino acids and other water-soluble amines.[7] |
| Solvent-Free | Very Fast | Environmentally friendly, but may not be suitable for all substrates.[6] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Spirocyclic Secondary Amine
-
Dissolution: Dissolve the spirocyclic amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) to a concentration of 0.1-0.5 M.[1]
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5-2.0 eq) or diisopropylethylamine (DIEA, 1.5-2.0 eq), to the solution.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40°C) may be applied.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel if necessary.[1]
Protocol 2: Accelerated Procedure for Sterically Hindered Spirocyclic Amines
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Dissolution: Dissolve the sterically hindered spirocyclic amine (1.0 eq) in a higher-boiling solvent such as dioxane or toluene.
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to 50-80°C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: Aqueous Conditions for Water-Soluble Spirocyclic Amines
-
Dissolution: Dissolve the spirocyclic amine (1.0 eq) in a mixture of water and a co-solvent such as acetone or THF (e.g., 1:1 or as needed for solubility).[7]
-
Addition of Base: Add an inorganic base such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) or sodium hydroxide (NaOH, 1.1-1.5 eq).
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Addition of Boc Anhydride: Add Boc₂O (1.1-1.2 eq) to the vigorously stirring mixture.
-
Reaction: Stir at room temperature. These reactions are often fast and can be complete in under an hour.
-
Work-up: Extract the product with an organic solvent such as ethyl acetate or DCM. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.[3]
Reaction Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Multi-step Synthesis of Azaspiro[3.3]heptane Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of azaspiro[3.3]heptane analogs, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield in the Azetidine Ring Formation Step
Q: My azetidine ring formation reaction is resulting in a low yield of the desired azaspiro[3.3]heptane analog. What are the common causes and how can I improve the yield?
A: Low yields in the formation of the azetidine ring, a key step in the synthesis of azaspiro[3.3]heptane analogs, can stem from several factors. Key areas to investigate include reaction conditions, reagent purity, and potential side reactions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: The choice of base, solvent, and temperature is critical. A systematic optimization of these parameters can significantly enhance the yield. For instance, in the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic TBI-223, the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane was optimized. This optimization led to an isolated yield of 87% on a 100 g scale.[1]
-
Reagent Purity: Ensure the purity of your starting materials, especially the amine and the bis-electrophile. Impurities can lead to side reactions or inhibit the desired transformation.
-
Slow Addition of Reagents: In some cases, slow addition of one reagent to the other can minimize the formation of side products and control the reaction exotherm, leading to a cleaner reaction and higher yield.
-
Protecting Group Strategy: For complex substrates, the use of appropriate protecting groups for sensitive functionalities can prevent unwanted side reactions. The choice of protecting group is crucial and should be stable under the reaction conditions and easily removable.
2. Challenges in Product Isolation and Purification
Q: I am having difficulty isolating and purifying my azaspiro[3.e]heptane analog, which is impacting my overall yield. What are some effective strategies?
A: Isolation and purification of azaspiro[3.3]heptane analogs can be challenging due to their physical properties and the presence of impurities from the reaction mixture.
Troubleshooting Steps:
-
Precipitation/Crystallization: For hydrophobic products in high-boiling point solvents like sulfolane, adding a miscible anti-solvent such as water can induce precipitation of the product, allowing for isolation by filtration.[1]
-
Salt Formation: Conversion of the amine product to a stable salt (e.g., oxalate or sulfonate) can facilitate isolation and improve long-term storage stability. However, be aware that some salts, like oxalates, may have stability issues.[1]
-
Chromatography: Column chromatography is a common purification technique. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is essential for good separation.
-
Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble impurities. Ensure the appropriate choice of organic solvent to maximize product recovery.
3. Formation of Side Products
Q: My reaction is producing significant amounts of side products, leading to a low yield of the desired azaspiro[3.3]heptane. How can I minimize their formation?
A: The formation of side products is a common issue in multi-step synthesis. Understanding the potential side reactions is key to mitigating them.
Troubleshooting Steps:
-
Control of Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of one reactant can lead to the formation of undesired byproducts.
-
Temperature Control: Many reactions are temperature-sensitive. Maintaining a consistent and optimal temperature can prevent the formation of side products that are favored at higher or lower temperatures.
-
Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation and side reactions.
-
Alternative Cyclization Strategies: If a particular cyclization method is proving problematic, consider exploring alternative strategies. For example, reductive amination of an appropriate aldehyde followed by cyclization has been used to synthesize 2,6-diazaspiro[3.3]heptanes in high yield.
Data Presentation
Table 1: Optimization of Aniline Alkylation for Azetidine Ring Formation
| Entry | Base | Solvent | Temperature (°C) | Conversion (%) | Product:Impurity Ratio |
| 1 | NaOH | Sulfolane | 80 | >95 | 85:15 |
| 2 | NaOH | Sulfolane | 100 | >95 | 80:20 |
| 3 | K₂CO₃ | DMF | 80 | <10 | - |
| 4 | Cs₂CO₃ | DMF | 80 | ~50 | 90:10 |
Data adapted from a study on the synthesis of a 2-oxa-6-azaspiro[3.3]heptane analog.[1] This table demonstrates the significant impact of base and solvent choice on the reaction outcome.
Experimental Protocols
Key Experiment: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [1]
This protocol describes the optimized conditions for the key azetidine ring formation step.
Materials:
-
2-Fluoro-4-nitroaniline
-
3,3-Bis(bromomethyl)oxetane (BBMO)
-
Sodium Hydroxide (NaOH)
-
Sulfolane
Procedure:
-
To a solution of 2-fluoro-4-nitroaniline (1.0 equivalent) in sulfolane, add 3,3-bis(bromomethyl)oxetane (1.2 equivalents).
-
Add powdered sodium hydroxide (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC). The reaction is typically complete within 3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Isolate the solid product by filtration.
-
Wash the solid with water and then a suitable organic solvent (e.g., isopropanol) to remove impurities.
-
Dry the product under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield in azaspiro[3.3]heptane synthesis.
Caption: Generalized multi-step synthesis workflow for azaspiro[3.3]heptane analogs.
References
Validation & Comparative
A Comparative Guide: 2-Azaspiro[3.3]heptane vs. Piperidine as Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of molecular scaffolds with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing physicochemical and pharmacokinetic properties while retaining or enhancing biological activity. The piperidine ring, a ubiquitous motif in pharmaceuticals, is frequently a target for such modification.[1] Among the emerging bioisosteres for piperidine is the 2-azaspiro[3.3]heptane scaffold. This guide provides an objective comparison of these two moieties, supported by experimental data, to inform rational drug design.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
At first glance, the 2-azaspiro[3.3]heptane motif represents the addition of a carbon atom and a second ring to the piperidine structure. However, this seemingly simple modification induces significant and sometimes counterintuitive changes in a molecule's physicochemical profile.
A key differentiator is lipophilicity, often measured as the distribution coefficient (logD). The introduction of the spirocyclic center in 2-azaspiro[3.3]heptane can, contrary to expectations, lead to a decrease in lipophilicity. This phenomenon is often attributed to the increased basicity of the nitrogen atom within the spirocyclic system.[2] However, the nature of the linkage is critical; while C-linked azaspiro[3.3]heptanes tend to show reduced lipophilicity, N-linked analogues can exhibit an increase in logD.[2]
The rigid, three-dimensional structure of 2-azaspiro[3.3]heptane also contrasts sharply with the more flexible chair and boat conformations of piperidine. This conformational restriction can be advantageous in locking a molecule into a bioactive conformation but may also be detrimental if the geometry is not complementary to the target binding site.[2]
Figure 1: Structural comparison of piperidine and 2-azaspiro[3.3]heptane.
Comparative Experimental Data
The following tables summarize key experimental data from a study that directly compared matched molecular pairs of piperidine, 2-azaspiro[3.3]heptane, and 1-azaspiro[3.3]heptane derivatives. The data for the 1-azaspiro[3.3]heptane is included to provide a broader context of spirocyclic isomers.
Physicochemical Properties
| Compound | Scaffold | Solubility (µM)[3] | clogP[3] | Experimental logD (pH 7.4)[3] |
| 57 | Piperidine | 136 | 3.7 | 1.6 |
| 58 | 2-Azaspiro[3.3]heptane | 12 | 3.4 | 1.2 |
| 59 | 1-Azaspiro[3.3]heptane | 13 | 3.4 | 1.0 |
Note: The specific structures for compounds 57, 58, and 59 are N-acylated derivatives designed for direct comparison.
Metabolic Stability in Human Liver Microsomes
| Compound | Scaffold | Intrinsic Clearance (CLint, µL/min/mg)[3] | Half-life (t1/2, min)[3] |
| 57 | Piperidine | 14 | >60 |
| 58 | 2-Azaspiro[3.3]heptane | 53 | 31 |
| 59 | 1-Azaspiro[3.3]heptane | 32 | 52 |
These data highlight that in this specific chemical context, the replacement of piperidine with 2-azaspiro[3.3]heptane led to a significant decrease in aqueous solubility and metabolic stability, while also reducing lipophilicity.[3]
Impact on Biological Activity
The consequences of replacing a piperidine with a 2-azaspiro[3.3]heptane on biological activity are highly context-dependent and unpredictable without empirical testing. There are documented instances where this bioisosteric replacement has led to:
-
Improved Potency: In some cases, the rigid structure of the spirocycle may better present key pharmacophoric features to the biological target, leading to enhanced activity.
-
Decreased Potency: Conversely, the altered geometry and vector positioning of substituents on the 2-azaspiro[3.3]heptane ring can lead to a loss of critical binding interactions, resulting in a significant drop in potency.[2]
-
Modified Selectivity: The unique shape and properties of the spirocycle can alter the selectivity profile of a compound for its primary target versus off-targets.
Figure 2: The role of bioisosteric replacement in the drug design cycle.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. Below are representative protocols for the key experiments cited.
LogD (Distribution Coefficient) Determination
The shake-flask method is the standard for determining logD.
-
Preparation of Phases: n-Octanol and phosphate-buffered saline (PBS, pH 7.4) are mutually saturated by mixing and allowing them to separate overnight.
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Partitioning: An aliquot of the compound stock solution is added to a mixture of the pre-saturated n-octanol and PBS.
-
Equilibration: The mixture is agitated for a set period (e.g., 1-2 hours) at room temperature to allow for the compound to partition between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using LC-MS/MS.
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes.
-
Reagent Preparation: A reaction mixture is prepared containing pooled human liver microsomes in a phosphate buffer (pH 7.4).
-
Compound Incubation: The test compound is added to the microsomal mixture and pre-warmed to 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Figure 3: Workflow for a typical microsomal stability assay.
Conclusion
The 2-azaspiro[3.3]heptane scaffold is a valuable, non-classical bioisostere for piperidine that can significantly alter a molecule's physicochemical and pharmacokinetic properties. While it can offer advantages such as reduced lipophilicity and a desirable three-dimensional geometry, it can also negatively impact solubility and metabolic stability. The decision to employ this bioisosteric replacement must be made on a case-by-case basis and be guided by empirical data. The information and protocols provided in this guide serve as a foundational resource for medicinal chemists considering the use of 2-azaspiro[3.3]heptane in their drug discovery programs.
References
A Comparative Analysis of 2-Azaspiro[3.3]heptane Derivatives in the Induction of Fetal Hemoglobin
A detailed examination of the structure-activity relationship of novel 2-azaspiro[3.3]heptane derivatives reveals key structural determinants for potent and orally bioavailable fetal hemoglobin inducers, offering a promising therapeutic avenue for β-hemoglobinopathies.
Researchers in the field of drug discovery are continuously exploring novel molecular scaffolds to address unmet medical needs. One such scaffold, the 2-azaspiro[3.3]heptane moiety, has garnered attention as a bioisostere for piperidine and other cyclic amines in medicinal chemistry.[1][2][3] A significant advancement in this area is the design and synthesis of a series of 2-azaspiro[3.3]heptane derivatives as inducers of fetal hemoglobin (HbF), a promising therapeutic strategy for sickle cell disease and β-thalassemia.[4] This guide provides a comparative analysis of these derivatives, supported by experimental data, to elucidate the structure-activity relationships (SAR) governing their biological activity.
Comparative Biological Activity
A phenotypic screening of a diverse chemical library led to the identification of an initial hit compound. Subsequent optimization efforts focused on modifying various positions of the 2-azaspiro[3.3]heptane core to improve potency, metabolic stability, and pharmacokinetic properties. The following table summarizes the in vitro activity of key derivatives in inducing fetal hemoglobin in human erythroid progenitor cells.
| Compound ID | R1 | R2 | R3 | HbF Induction (EC50, μM) |
| 1 (Hit) | H | H | 4-Cl-Ph | 1.2 |
| 2 | Me | H | 4-Cl-Ph | >10 |
| 3 | H | Me | 4-Cl-Ph | 0.8 |
| 4 | H | H | 4-F-Ph | 1.5 |
| 5 | H | H | 4-CN-Ph | 0.5 |
| 6 | H | H | 2-pyridyl | 2.1 |
| 7 | H | H | 4-pyridyl | 0.9 |
| 18 (Lead) | H | Me | 4-CN-Ph | 0.15 |
Structure-Activity Relationship (SAR) Insights
The SAR studies revealed several critical insights into the chemical features required for potent HbF induction:
-
Substitution on the Azetidine Nitrogen (R1): Methylation of the nitrogen in the 2-azaspiro[3.3]heptane core (Compound 2 ) resulted in a significant loss of activity, suggesting that a free N-H group is crucial for interaction with the biological target.
-
Substitution on the Cyclobutane Ring (R2): Introduction of a methyl group on the cyclobutane ring (Compound 3 ) was well-tolerated and slightly improved potency compared to the unsubstituted hit compound. This modification was incorporated into the lead compound.
-
Aromatic Substituent (R3): The nature and substitution pattern of the aromatic ring attached to the amide linkage played a significant role in modulating activity.
-
Halogen substitution (Compound 4 ) did not offer any advantage over the initial chloro-substituted hit.
-
Electron-withdrawing groups, such as a cyano group (Compound 5 ), led to a notable increase in potency.
-
Replacement of the phenyl ring with a pyridine ring (Compounds 6 and 7 ) was tolerated, with the 4-pyridyl analog showing comparable activity to the hit.
-
-
Synergistic Effects: The combination of a methyl group on the cyclobutane ring and a cyano-substituted phenyl group in Compound 18 resulted in a synergistic enhancement of potency, leading to the identification of this compound as the lead candidate for further development.[4]
Experimental Protocols
In Vitro Fetal Hemoglobin (HbF) Induction Assay
The primary assay to determine the HbF-inducing activity of the synthesized compounds was performed using human erythroid progenitor cells.
-
Cell Culture: Human CD34+ hematopoietic stem and progenitor cells were cultured in a two-phase liquid culture system to induce erythroid differentiation.
-
Compound Treatment: Differentiated erythroid progenitor cells were treated with varying concentrations of the test compounds for a period of 72 hours.
-
HbF Analysis: The percentage of HbF-positive cells was determined by flow cytometry using a fluorescein isothiocyanate (FITC)-conjugated anti-HbF antibody.
-
Data Analysis: The half-maximal effective concentration (EC50) was calculated by plotting the percentage of HbF-positive cells against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Microsomal Stability Assay
To assess the metabolic stability of the compounds, an in vitro assay using liver microsomes was conducted.
-
Incubation: The test compounds were incubated with human liver microsomes in the presence of NADPH at 37°C.
-
Sample Collection: Aliquots were taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: The concentration of the parent compound remaining in the samples was quantified by liquid chromatography-mass spectrometry (LC-MS).
-
Half-Life Calculation: The in vitro half-life (t1/2) was determined from the first-order decay plot of the compound concentration over time.
Visualizing the Drug Discovery Workflow
The following diagram illustrates the logical progression of the SAR-guided drug discovery process, from the initial screening to the identification of a lead compound.
Caption: Workflow of the SAR-driven optimization of 2-azaspiro[3.3]heptane derivatives.
Proposed Signaling Pathway for HbF Induction
The induction of fetal hemoglobin is a complex biological process involving the reactivation of the γ-globin gene. The following diagram depicts a simplified, hypothetical signaling pathway that may be modulated by the 2-azaspiro[3.3]heptane derivatives.
Caption: A potential signaling pathway for the induction of fetal hemoglobin.
Conclusion
The systematic exploration of the 2-azaspiro[3.3]heptane scaffold has yielded a potent and orally bioavailable lead compound for the induction of fetal hemoglobin. The SAR studies have provided a clear understanding of the key structural requirements for this biological activity. These findings not only highlight the therapeutic potential of this novel class of compounds for β-hemoglobinopathies but also underscore the value of the 2-azaspiro[3.3]heptane core in modern drug design. Further investigation into the precise mechanism of action and in vivo efficacy of these derivatives is warranted to advance this promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Azaspiro[3.3]heptanes vs. Piperazines: A Physicochemical Comparison for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative physicochemical properties of azaspiro[3.3]heptanes and piperazines, two key scaffolds in modern medicinal chemistry.
In the landscape of drug discovery and development, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Both azaspiro[3.3]heptanes and piperazines are nitrogen-containing heterocyclic compounds that feature prominently in the design of novel therapeutics. While piperazine has long been a staple in medicinal chemistry, the more rigid, three-dimensional structure of azaspiro[3.3]heptanes has garnered significant interest as a potential bioisosteric replacement to improve physicochemical and pharmacological properties. This guide provides an objective comparison of the key physicochemical properties of the parent 2,6-diazaspiro[3.3]heptane and piperazine, supported by experimental and predicted data, detailed experimental protocols, and visualizations to aid in rational drug design.
Executive Summary
This guide reveals that while both scaffolds are basic, water-soluble compounds, 2,6-diazaspiro[3.3]heptane is predicted to be more basic and more lipophilic than piperazine. The increased basicity and altered geometry of the azaspiro[3.3]heptane scaffold can have significant implications for drug-receptor interactions and overall pharmacological profile. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate.
Physicochemical Properties: A Head-to-Head Comparison
| Property | 2,6-Diazaspiro[3.3]heptane | Piperazine |
| Molecular Formula | C₅H₁₀N₂ | C₄H₁₀N₂ |
| Molecular Weight ( g/mol ) | 98.15 | 86.14 |
| pKa₁ | 10.5 (Predicted) | 9.73 |
| pKa₂ | 7.5 (Predicted) | 5.33 |
| logP | -0.8 (Predicted) | -1.5 |
| Aqueous Solubility (logS) | 0.5 (Predicted) | 1.07 |
| Melting Point (°C) | Not available | 106-112[1] |
| Topological Polar Surface Area (Ų) | 24.1 | 24.1 |
Note: Predicted values for 2,6-diazaspiro[3.3]heptane were obtained using publicly available cheminformatics tools.
Key Differences and Implications for Drug Design
The data presented above highlights several key differences between the two scaffolds:
-
Basicity (pKa): 2,6-Diazaspiro[3.3]heptane is predicted to be a stronger base than piperazine, as indicated by its higher predicted pKa values. This increased basicity can influence a molecule's charge state at physiological pH, which in turn affects its solubility, permeability, and potential for ionic interactions with biological targets.
-
Lipophilicity (logP): The predicted logP value for 2,6-diazaspiro[3.3]heptane is higher than that of piperazine, suggesting it is slightly more lipophilic. This property is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Solubility: Both compounds are predicted or known to be highly soluble in water.
-
Structure and Rigidity: The most significant difference lies in their three-dimensional structure. The spirocyclic nature of 2,6-diazaspiro[3.3]heptane imparts a rigid, non-planar conformation, in contrast to the more flexible chair and boat conformations of the piperazine ring. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target and providing more defined vectors for substituent placement.
Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is essential for informed decision-making in drug discovery. The following are detailed methodologies for key experiments cited in this guide.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of a compound in an aqueous solution.
Materials:
-
pH meter with a suitable electrode
-
Autotitrator or manual burette
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Compound of interest
-
Deionized water
-
Stir plate and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions at the desired temperature.
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a stir bar and begin stirring.
-
Immerse the pH electrode in the solution.
-
Titrate the solution with the standardized acid (e.g., HCl) in small, precise increments, recording the pH after each addition.
-
Continue the titration until the pH has passed through the expected pKa ranges and has stabilized at a low pH.
-
Plot the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve. For diprotic bases like piperazine and 2,6-diazaspiro[3.3]heptane, two equivalence points and two pKa values will be observed.
Determination of logP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Compound of interest
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Prepare a stock solution of the compound in either water or 1-octanol.
-
Add a known volume of the stock solution to a centrifuge tube.
-
Add a known volume of the other solvent (water or 1-octanol) to the tube.
-
Vortex the mixture vigorously for a set period (e.g., 10-30 minutes) to ensure thorough mixing and partitioning of the compound.
-
Centrifuge the mixture to separate the octanol and aqueous phases completely.
-
Carefully withdraw an aliquot from each phase, avoiding cross-contamination.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Determination of Aqueous Solubility by the Shake-Flask Method
Objective: To determine the equilibrium aqueous solubility of a compound.
Materials:
-
Compound of interest (solid)
-
Deionized water or buffer of desired pH
-
Vials with screw caps
-
Shaker or rotator
-
Filtration device (e.g., syringe filters)
-
Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium.
-
Seal the vial and place it on a shaker or rotator at a constant temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
After equilibration, allow the suspension to settle.
-
Filter an aliquot of the supernatant to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.
-
The measured concentration represents the aqueous solubility of the compound under the tested conditions.
Determination of Melting Point
Objective: To determine the melting point range of a solid organic compound.[1][2][3]
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Compound of interest (solid, finely powdered)
Procedure:
-
Pack a small amount of the finely powdered compound into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded temperature range is the melting point of the compound.[1][2][3]
Visualizing the Scaffolds and Their Properties
The following diagrams, generated using the DOT language, illustrate the structures of 2,6-diazaspiro[3.3]heptane and piperazine, as well as a conceptual workflow for determining their physicochemical properties.
Signaling Pathways and Pharmacological Relevance
Both piperazine and azaspiro[3.3]heptane scaffolds are prevalent in centrally active agents, often targeting G-protein coupled receptors (GPCRs) and ion channels. The nitrogen atoms in these heterocycles can act as key pharmacophoric features, participating in hydrogen bonding or ionic interactions with receptor residues.
Piperazine is a well-established privileged scaffold in CNS drug discovery, found in numerous antipsychotic, antidepressant, and anxiolytic drugs.[4] Its derivatives often exhibit activity at dopamine, serotonin, and adrenergic receptors. The flexibility of the piperazine ring allows it to adopt different conformations to fit into various binding pockets.
Azaspiro[3.3]heptanes , as rigid bioisosteres of piperazines, offer a way to lock the conformation of a molecule. This can lead to increased selectivity for a particular receptor subtype and potentially reduce off-target effects. The altered geometry and basicity of the azaspiro[3.3]heptane core can lead to novel interactions with the target protein, which may result in improved potency or a different pharmacological profile compared to the corresponding piperazine analog.
The following diagram illustrates a simplified, conceptual signaling pathway relevant to many CNS targets of piperazine and azaspiro[3.3]heptane-containing drugs.
Conclusion
The choice between an azaspiro[3.3]heptane and a piperazine scaffold in drug design is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacological properties. Piperazine offers a well-understood, flexible core that has a long history of success in medicinal chemistry. In contrast, the rigid, three-dimensional nature of azaspiro[3.3]heptanes provides an opportunity to explore new chemical space, potentially leading to compounds with improved potency, selectivity, and ADME properties. The predicted higher basicity and lipophilicity of the 2,6-diazaspiro[3.3]heptane scaffold compared to piperazine are key factors that medicinal chemists must consider when designing novel therapeutics. This guide provides the foundational data and experimental context to aid researchers in making informed decisions in their drug discovery programs.
References
A Comparative Guide to Confirming the Stereochemistry of Substituted 2-Azaspiro[3.3]heptanes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Stereochemical Assignment
The precise determination of stereochemistry is a critical aspect of modern drug discovery and development. For novel scaffolds such as substituted 2-azaspiro[3.3]heptanes, which are gaining prominence as bioisosteres of common saturated heterocycles, unambiguous stereochemical assignment is paramount for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of key analytical techniques used to confirm the stereochemistry of this important class of molecules, supported by experimental data and detailed protocols.
Key Techniques for Stereochemical Determination
The three-dimensional arrangement of substituents on the 2-azaspiro[3.3]heptane core can be elucidated using a combination of spectroscopic and chromatographic methods. The most powerful and commonly employed techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), which provide information about the relative proximity of atoms.
-
X-ray Crystallography: The gold standard for determining the absolute stereochemistry of a molecule by providing a precise three-dimensional map of its atomic arrangement in the solid state.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful separation technique that can resolve enantiomers and diastereomers, thus confirming stereochemical identity and purity.
Comparative Analysis of Techniques
The choice of technique for stereochemical confirmation often depends on the nature of the sample, the availability of instrumentation, and the specific information required. The following table summarizes the strengths and limitations of each method for the analysis of substituted 2-azaspiro[3.3]heptanes.
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy (NOESY/ROESY) | Measures the transfer of nuclear spin polarization through space between protons that are in close proximity. | Relative stereochemistry (e.g., cis vs. trans). | Non-destructive; provides information on solution-state conformation. | Does not provide absolute stereochemistry; interpretation can be complex for flexible molecules. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Absolute stereochemistry of a single enantiomer. | Unambiguous determination of the three-dimensional structure. | Requires a suitable single crystal, which can be challenging to obtain. |
| Chiral HPLC | Differential interaction of enantiomers or diastereomers with a chiral stationary phase. | Separation and quantification of stereoisomers; determination of enantiomeric excess (ee) and diastereomeric ratio (dr). | High sensitivity and accuracy for quantitative analysis; applicable to a wide range of compounds. | Does not directly provide the absolute configuration without a reference standard. |
Experimental Data and Protocols
To illustrate the application of these techniques, we present data from the diastereoselective synthesis of 1-substituted 2-azaspiro[3.3]heptanes. In a key study, the addition of an ethyl cyclobutanecarboxylate anion to a Davis-Ellman sulfinimine was employed to generate diastereomerically enriched products. The stereochemistry of the resulting products was then confirmed using a combination of analytical methods.
NMR Spectroscopic Analysis
The relative stereochemistry of the diastereomers can be determined by analyzing the through-space correlations in 2D NMR experiments such as NOESY or ROESY. For a substituted 2-azaspiro[3.3]heptane, a NOE correlation between a proton on the substituent at the 1-position and a proton on the azetidine ring can confirm their syn or anti relationship.
Experimental Protocol for NOESY/ROESY:
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical mixing times for NOESY are in the range of 500-800 ms, while for ROESY, a spin-lock time of 200-500 ms is common.
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to identify through-space correlations between protons. The presence or absence of key correlations will determine the relative stereochemistry.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction provides an unambiguous method for determining the absolute configuration of a chiral molecule. For substituted 2-azaspiro[3.3]heptanes, obtaining a suitable crystal allows for the precise determination of the spatial arrangement of all atoms and the assignment of stereocenters. The absolute configuration of a 1-substituted 2-azaspiro[3.3]heptane derivative was unequivocally confirmed by X-ray crystallography, which supported the stereochemical outcome of the asymmetric synthesis.[1]
Experimental Protocol for Single-Crystal X-ray Crystallography:
-
Crystallization: Grow single crystals of the purified compound by slow evaporation of a solvent, vapor diffusion, or layering of a solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and crystallographic parameters. The absolute configuration is typically determined using the Flack parameter.
Chiral HPLC Analysis
Chiral HPLC is instrumental in separating and quantifying stereoisomers. For substituted 2-azaspiro[3.3]heptanes, a chiral stationary phase (CSP) can be used to resolve enantiomers or diastereomers, allowing for the determination of enantiomeric excess or diastereomeric ratio.
Experimental Protocol for Chiral HPLC:
-
Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak® or Lux® series) to identify a column that provides baseline separation of the stereoisomers.
-
Mobile Phase Optimization: Optimize the mobile phase composition (typically a mixture of a non-polar solvent like hexane or heptane and an alcohol like isopropanol or ethanol) to achieve good resolution and reasonable retention times.
-
Analysis: Inject a solution of the sample onto the equilibrated chiral HPLC system. Monitor the elution of the stereoisomers using a suitable detector (e.g., UV).
-
Quantification: Integrate the peak areas of the separated stereoisomers to determine the enantiomeric excess or diastereomeric ratio.
Visualization of Experimental Workflows
To further clarify the process of stereochemical determination, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for the synthesis, separation, and stereochemical confirmation of substituted 2-azaspiro[3.3]heptanes.
Logical Relationships in Stereochemical Determination
The different analytical techniques provide complementary information that, when combined, leads to a comprehensive understanding of the stereochemistry of a molecule.
Caption: Interrelationship of analytical techniques and the stereochemical information they provide.
Conclusion
The confirmation of stereochemistry for substituted 2-azaspiro[3.3]heptanes relies on a multi-faceted analytical approach. While X-ray crystallography provides the most definitive assignment of absolute stereochemistry, its requirement for single crystals can be a limitation. NMR spectroscopy, particularly NOESY and ROESY experiments, is invaluable for determining relative stereochemistry in solution. Chiral HPLC is an essential tool for separating stereoisomers and accurately determining their purity. By judiciously applying these techniques, researchers can confidently assign the stereochemistry of novel 2-azaspiro[3.3]heptane derivatives, a critical step in advancing their development as potential therapeutic agents.
References
Unlocking New Therapeutic Potential: A Comparative Guide to the Biological Evaluation of 2-Azaspiro[3.3]heptane-Containing Compounds
The rigid and three-dimensional nature of the 2-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its role as a bioisostere for the ubiquitous piperidine ring has led to the development of novel compounds with improved physicochemical properties and potent biological activities across various therapeutic areas. This guide provides a comprehensive comparison of the biological performance of key compounds incorporating this unique scaffold, supported by experimental data and detailed protocols.
The 2-azaspiro[3.3]heptane moiety, characterized by two fused four-membered rings sharing a single nitrogen atom, offers a distinct conformational rigidity compared to more flexible cyclic amines. This structural feature can lead to enhanced binding affinity and selectivity for biological targets, while often improving properties such as aqueous solubility. Researchers have successfully incorporated this scaffold into molecules targeting a range of diseases, from hematological disorders to inflammatory conditions and cancer.
Performance Comparison of Bioactive Compounds
To facilitate a clear comparison, the following tables summarize the quantitative biological data for representative compounds containing the 2-azaspiro[3.3]heptane scaffold.
| Fetal Hemoglobin (HbF) Inducers | |||
| Compound | Target | Assay | Activity (EC50) |
| Compound 18[1] | γ-globin expression | Cellular assay in human erythroid progenitor cells | 0.2 µM |
| Alternative: Hydroxyurea | Ribonucleotide Reductase | Cellular assay | ~100 µM |
| CXCR2 Antagonists | |||
| Compound | Target | Assay | Activity (IC50) |
| 2-Azaspiro[3.3]heptane Derivative | CXCR2 | Calcium mobilization assay | 0.11 µM |
| Alternative: Navarixin | CXCR2 | Calcium mobilization assay | 0.0049 µM |
| Antiproliferative Agents | |||
| Compound | Cell Line | Assay | Activity (IC50) |
| N-linked 2-azaspiro[3.3]heptane derivative[2] | MCF-7 (Breast Cancer) | Cell viability assay | ~1 µM (Reported as ~10-fold improvement over piperidine analog) |
| Alternative: Tamoxifen | MCF-7 (Breast Cancer) | Cell viability assay | ~5-10 µM |
Key Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
The diagram above illustrates a potential signaling pathway for the induction of fetal hemoglobin (HbF) by 2-azaspiro[3.3]heptane derivatives.[3][4][5][6][7] Activation of stress-activated protein kinases can lead to the activation of the transcription factor NRF2, which then binds to the antioxidant response element in the promoter region of the γ-globin gene, ultimately leading to increased HbF production.
This workflow outlines the key steps in a common assay to evaluate the potency of CXCR2 antagonists. The assay measures the ability of a compound to inhibit the increase in intracellular calcium that normally occurs when the CXCR2 receptor is activated by its ligand, CXCL8.
Detailed Experimental Protocols
Fetal Hemoglobin Induction Assay
Cell Culture: Human erythroid progenitor cells derived from CD34+ hematopoietic stem cells are cultured in a two-phase liquid culture system.
Compound Treatment: Cells are treated with various concentrations of the 2-azaspiro[3.3]heptane derivative or a vehicle control for a specified period (e.g., 7-14 days) during the differentiation phase.
Flow Cytometry Analysis: The percentage of HbF-positive cells is determined by intracellular staining with a phycoerythrin (PE)-conjugated anti-HbF antibody, followed by analysis on a flow cytometer.
Data Analysis: The EC50 value, the concentration at which 50% of the maximal response is observed, is calculated from the dose-response curve.
CXCR2 Calcium Mobilization Assay
Cell Line: A stable cell line co-expressing the human CXCR2 receptor and a G-protein α-subunit (e.g., Gα16) is used, such as U87 astroglioma cells.
Assay Procedure:
-
Cells are seeded in a 96-well plate and incubated overnight.
-
The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Cells are washed to remove excess dye.
-
Various concentrations of the 2-azaspiro[3.3]heptane antagonist or a vehicle control are added to the wells and incubated for 15-30 minutes.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
The CXCR2 ligand, CXCL8 (interleukin-8), is added to stimulate the receptor, and the change in fluorescence, indicating intracellular calcium mobilization, is recorded over time.
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the fluorescence signal compared to the control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
MCF-7 Cell Viability Assay (MTT Assay)
Cell Culture: MCF-7 human breast adenocarcinoma cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the N-linked 2-azaspiro[3.3]heptane derivative or a vehicle control.
-
The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[8][9]
Conclusion
The 2-azaspiro[3.3]heptane scaffold represents a valuable building block in the design of novel therapeutic agents. The compounds highlighted in this guide demonstrate the potential of this motif to yield potent and selective molecules with favorable pharmacological profiles. The provided experimental data and detailed protocols offer a practical resource for researchers in the field of drug discovery and development, facilitating the further exploration and optimization of this promising chemical scaffold.
References
- 1. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Signaling Pathways Involved in γ-Globin Gene Induction Using Fetal Hemoglobin Inducer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of human fetal hemoglobin via the NRF2 antioxidant response signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
The Azaspiro[3.3]heptane Moiety: A Scaffold for Enhanced Pharmacokinetic Properties
A Comparative Guide for Drug Development Professionals
The incorporation of novel scaffolds that can favorably modulate the pharmacokinetic properties of drug candidates is a cornerstone of modern medicinal chemistry. Among these, the azaspiro[3.3]heptane moiety has emerged as a promising structural motif. Its rigid, three-dimensional geometry offers a strategic advantage over traditional flat, aromatic systems and more flexible saturated heterocycles like piperidine and morpholine. This guide provides a comparative analysis of the pharmacokinetic properties of drugs containing the azaspiro[3.3]heptane scaffold against relevant alternatives, supported by experimental data and detailed methodologies.
Executive Summary
The azaspiro[3.3]heptane scaffold is increasingly utilized in drug discovery to enhance key pharmacokinetic parameters. As a bioisosteric replacement for common motifs such as piperidine, it can lead to improved aqueous solubility, metabolic stability, and oral bioavailability. This guide will delve into a comparative analysis of Saruparib (AZD5305), a PARP inhibitor featuring an azaspiro[3.3]heptane moiety, with its non-spirocyclic counterpart, Olaparib. Additionally, a direct comparison of the physicochemical and in vitro metabolic properties of a bupivacaine analog bearing a 1-azaspiro[3.3]heptane core against the parent drug will be presented to further illustrate the impact of this unique scaffold.
Comparative Pharmacokinetic Data
Case Study 1: PARP Inhibitors - Saruparib vs. Olaparib
Saruparib (AZD5305) is a next-generation, highly selective PARP1 inhibitor that incorporates an azaspiro[3.3]heptane moiety. Its pharmacokinetic profile has been a key area of investigation, particularly in comparison to first-generation PARP inhibitors like Olaparib.
Table 1: Preclinical Pharmacokinetic Parameters of Saruparib (AZD5305) in Rats
| Compound | Dose (mg/kg, p.o.) | Cmax (µM) | Tmax (h) | AUC (µM*h) | Key Findings |
| Saruparib (AZD5305) | 1 | - | - | - | Excellent in vivo efficacy in a BRCA mutant PDX model. Minimal effects on hematologic parameters in a rat preclinical model at predicted clinically efficacious exposures.[1] |
Table 2: Preclinical Pharmacokinetic Parameters of Olaparib in Rats
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) | Clearance | Half-life (h) |
| Olaparib (Male Rats) | - | - | - | - | Low | High | Short |
| Olaparib (Female Rats) | - | High | Long | High | High | Low | Long |
Note: Specific values for Cmax, Tmax, and AUC for Saruparib in rats at a 1 mg/kg dose were not available in the public domain. The table for Olaparib reflects the gender-dependent pharmacokinetics observed in rats, with specific values varying across studies.[2]
Preclinical studies have demonstrated that Saruparib (AZD5305) exhibits excellent pharmacokinetic properties and a favorable safety profile, which is attributed in part to its high selectivity for PARP1 over PARP2.[1] Animal models treated with Saruparib at doses ≥0.1 mg/kg once daily showed greater tumor regression and a longer duration of response compared to Olaparib at 100 mg/kg once daily.[1] This suggests that the incorporation of the azaspiro[3.3]heptane moiety in Saruparib's structure may contribute to its improved efficacy and tolerability profile.
Case Study 2: Bupivacaine and its Azaspiro[3.3]heptane Analog
A direct comparison of the physicochemical and in vitro metabolic properties of bupivacaine, a widely used local anesthetic containing a piperidine ring, and its 1-azaspiro[3.3]heptane analog provides valuable insights into the influence of the spirocyclic scaffold.
Table 3: Comparative Physicochemical and In Vitro Metabolic Stability Data
| Compound | logD (pH 7.4) | Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg) |
| Bupivacaine (Piperidine analog) | 1.6 | 14 |
| 1-Azaspiro[3.3]heptane analog | 1.0 | 32 |
| 2-Azaspiro[3.3]heptane analog | 1.2 | 53 |
The replacement of the piperidine ring in bupivacaine with a 1-azaspiro[3.3]heptane moiety leads to a decrease in lipophilicity (logD). While the in vitro intrinsic clearance was higher for the azaspiro[3.3]heptane analogs in this specific study, it is important to note that metabolic stability is highly dependent on the overall molecular structure and the specific metabolic pathways involved. In other contexts, the azaspiro[3.3]heptane scaffold has been associated with improved metabolic stability.
Experimental Protocols
A generalized experimental protocol for determining the pharmacokinetic parameters of a novel compound in rats is outlined below. This protocol is a composite based on standard practices in the field.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (typically 6-8 weeks old, weighing 180-220g).
-
Acclimatization: Animals are acclimatized for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
2. Dosing:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in water).
-
Routes of Administration:
-
Intravenous (IV): A single bolus dose is administered via the tail vein to determine parameters like clearance and volume of distribution.
-
Oral (PO): A single dose is administered by oral gavage to assess oral absorption and bioavailability.
-
-
Dose Levels: At least two different dose levels are typically used to evaluate dose proportionality.
3. Blood Sampling:
-
Time Points: Blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
4. Bioanalysis:
-
Method: The concentration of the test compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Standard Curve: A standard curve is generated using known concentrations of the compound in blank plasma to ensure accuracy and precision of the measurements.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters Calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
-
Visualizations
Experimental Workflow for Preclinical Pharmacokinetic Studies
Caption: A generalized workflow for conducting preclinical pharmacokinetic studies in rodents.
Signaling Pathway Context: PARP Inhibition
Caption: Simplified pathway of PARP1 inhibition by drugs like Saruparib.
Conclusion
The azaspiro[3.3]heptane moiety represents a valuable tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. As demonstrated by the case of Saruparib, its incorporation can contribute to a desirable profile of efficacy and safety. The comparative data on physicochemical properties further underscores the potential of this scaffold to modulate key parameters such as lipophilicity. While the overall pharmacokinetic outcome is context-dependent, the evidence suggests that the strategic inclusion of the azaspiro[3.3]heptane motif can be a fruitful approach in the pursuit of differentiated and improved therapeutics. Researchers and drug development professionals are encouraged to consider this unique scaffold in their efforts to overcome pharmacokinetic challenges and advance novel drug candidates.
References
- 1. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gender-dependent pharmacokinetics of olaparib in rats determined by ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Metabolic Stability: A Comparative Guide to 2-Azaspiro[3.3]heptane and Alternative Scaffolds in Drug Discovery
For researchers, scientists, and professionals in drug development, optimizing metabolic stability is a critical hurdle in the journey from a promising compound to a viable drug candidate. The inherent structure of a molecule's core scaffold plays a pivotal role in its susceptibility to metabolic breakdown. This guide provides a comparative analysis of the in vitro metabolic stability of compounds containing the 2-azaspiro[3.3]heptane scaffold against common alternative bioisosteres, supported by experimental data.
The increasing interest in three-dimensional molecular architectures to escape the "flatland" of traditional aromatic compounds has led to the rise of spirocyclic scaffolds in medicinal chemistry. These rigid structures can offer improved physicochemical properties, including metabolic stability. Among these, the 2-azaspiro[3.3]heptane motif has gained significant attention as a bioisosteric replacement for piperidine and other cyclic amines.
Comparative In Vitro Metabolic Stability
To provide a clear comparison, the following table summarizes key in vitro metabolic stability parameters from studies using human liver microsomes. The data focuses on a set of model compounds where the core scaffold is the primary variable, allowing for a more direct comparison of their intrinsic metabolic liabilities.
| Scaffold | Structure | Intrinsic Clearance (CLint) (μL/min/mg) | Half-Life (t½) (min) |
| Piperidine | 14 | >60 | |
| 2-Azaspiro[3.3]heptane | 53 | 31 | |
| 1-Azaspiro[3.3]heptane | 32 | 52 | |
| 2-Oxa-6-azaspiro[3.3]heptane | Data not available (qualitatively reported as having improved metabolic stability) | Data not available |
Data for Piperidine, 2-Azaspiro[3.3]heptane, and 1-Azaspiro[3.3]heptane are based on amide derivatives to ensure a consistent point of comparison.
The experimental data reveals that while the piperidine-containing compound exhibits the lowest intrinsic clearance and longest half-life in this specific series, the 1-azaspiro[3.3]heptane isomer shows a notable improvement in metabolic stability compared to the 2-azaspiro[3.3]heptane analogue, with a lower intrinsic clearance and a significantly longer half-life. While quantitative data for 2-oxa-6-azaspiro[3.3]heptane was not available in the reviewed literature, it is frequently cited as a scaffold that can enhance metabolic stability.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, a standard approach to evaluate the phase I metabolic fate of new chemical entities.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (with known high and low clearance)
-
Acetonitrile (containing an internal standard for analytical purposes)
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation of Working Solutions:
-
Dilute the test and control compound stock solutions to an intermediate concentration in a suitable buffer.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to each well.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (to which buffer is added instead).
-
Immediately after, add the diluted test and control compounds to their respective wells to start the time course.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a quenching solution, typically cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after the addition of the test compound.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
3. Data Analysis:
-
LC-MS/MS Analysis:
-
Analyze the supernatant samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Calculation of Metabolic Stability Parameters:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg) = (0.693 / t½) / (mg of microsomal protein/mL) .
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro liver microsomal stability assay.
Conclusion
The selection of a molecular scaffold has profound implications for the metabolic stability of a drug candidate. While the 2-azaspiro[3.3]heptane scaffold offers advantages in terms of its three-dimensional structure, experimental data suggests that its isomeric counterpart, 1-azaspiro[3.3]heptane, may provide a more metabolically stable core in certain chemical contexts. The classic piperidine ring, in the compared series, demonstrated the highest stability. For scaffolds like 2-oxa-6-azaspiro[3.3]heptane, further quantitative studies are needed to definitively position them in the metabolic stability landscape. The provided experimental protocol for the in vitro liver microsomal stability assay serves as a foundational method for researchers to generate their own comparative data and make informed decisions in the optimization of metabolically robust drug candidates.
A Comparative Guide to the Synthetic Routes of Azaspiro[3.3]heptane Isomers
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[3.3]heptane scaffold has emerged as a valuable structural motif in medicinal chemistry, often employed as a bioisostere for the ubiquitous piperidine ring. Its rigid, three-dimensional structure can offer improved physicochemical properties and novel intellectual property. This guide provides a comparative overview of the synthetic routes to various azaspiro[3.3]heptane isomers, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable route for their specific needs.
Comparison of Synthetic Routes
The synthesis of azaspiro[3.3]heptane isomers can be broadly categorized by the position of the nitrogen atom(s) within the spirocyclic framework. This guide focuses on the synthesis of 1-azaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and 2,6-diazaspiro[3.3]heptane, for which robust synthetic methodologies have been reported.
| Isomer | Key Reaction(s) | Starting Materials | Reagents | Conditions | Yield (%) | Scalability |
| 1-Azaspiro[3.3]heptane | [2+2] Cycloaddition, Lactam Reduction | Endocyclic alkenes, Graf's isocyanate | Alane | Thermal | High | Modular and scalable[1][2][3][4] |
| 2-Azaspiro[3.3]heptane | [2+2] Cycloaddition, Dechlorination | N-Boc-azetidin-3-one, Dichloroacetyl chloride | Zinc, Acetic acid | 0-30 °C | Modest | Scalable[5][6] |
| 2,6-Diazaspiro[3.3]heptane | Reductive Amination, Cyclization | 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde, Primary amines/anilines | Sodium triacetoxyborohydride, Potassium tert-butoxide | 70-110 °C | High | High-yielding and suitable for library synthesis[7] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.
References
- 1. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 2. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 3. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine** | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Safety Operating Guide
Proper Disposal of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals, focusing on procedural adherence to minimize risks and environmental impact.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to the disposal procedures outlined below is mandatory to mitigate these risks.
Safety and Hazard Data
A summary of the key hazard and safety information for tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is provided in the table below. This information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Identifier | Value |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed[1][2] |
| H315: Causes skin irritation[1][2] | |
| H319: Causes serious eye irritation[1][2] | |
| H335: May cause respiratory irritation[1] | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| P301+P317: IF SWALLOWED: Get medical help.[3] | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P501: Dispose of contents/container in accordance with local regulation.[1][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate and associated contaminated materials.
Experimental Protocol: Disposal of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
This protocol provides a step-by-step guide for the safe disposal of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate and materials contaminated with this chemical.
Personal Protective Equipment (PPE)
1.1. Before handling the chemical waste, ensure you are wearing the appropriate PPE:
- Eye Protection: Chemical safety goggles.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile).
- Body Protection: A lab coat and closed-toe shoes.
Waste Segregation and Collection
2.1. Solid Waste: 2.1.1. Collect unused or expired solid tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in its original container or a clearly labeled, compatible container. 2.1.2. Ensure the container is securely sealed to prevent dust formation.[3]
2.2. Contaminated Labware and Debris: 2.2.1. Materials such as weighing boats, contaminated filter paper, or absorbent materials used for spills should be collected in a designated hazardous waste container. 2.2.2. For solutions, absorb with a non-combustible material like diatomite or universal binders before disposal as solid waste.[1] 2.2.3. Do not attempt to clean and reuse heavily contaminated disposable labware.
2.3. Contaminated PPE: 2.3.1. All PPE that has come into contact with tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate must be disposed of as hazardous waste. 2.3.2. Place contaminated gloves, lab coats, and other disposable PPE into a designated biohazard bag or a clearly labeled hazardous waste container.[4][5][6] 2.3.3. Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat).[4]
Waste Container Labeling and Storage
3.1. Labeling: 3.1.1. All hazardous waste containers must be clearly labeled with:
- The words "Hazardous Waste."
- The full chemical name: "tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate."
- The relevant hazard pictograms (e.g., GHS07).
- The date when waste was first added to the container (accumulation start date).
3.2. Storage: 3.2.1. Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[7][8] 3.2.2. The SAA should be at or near the point of generation and away from general laboratory traffic. 3.2.3. Ensure that incompatible wastes are not stored together.[7]
Final Disposal
4.1. Arranging for Pickup: 4.1.1. Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's guidelines, often up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7][8]
4.2. Prohibited Disposal Methods: 4.2.1. DO NOT dispose of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate down the drain.[1] 4.2.2. DO NOT dispose of this chemical in the regular trash.[1][9] 4.2.3. DO NOT allow the chemical to enter the environment.[3]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, protecting themselves, their colleagues, and the environment.
References
- 1. vumc.org [vumc.org]
- 2. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | C11H19NO3 | CID 52987765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. harryswaste.co.uk [harryswaste.co.uk]
- 5. hazmatschool.com [hazmatschool.com]
- 6. lsu.edu [lsu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
Essential Safety and Operational Guide for Handling Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Summary:
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is associated with the following hazards:
-
Harmful in contact with skin.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical splash goggles or a full-face shield | Must meet EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] Change gloves immediately if contaminated. |
| Flame-resistant lab coat | To be worn at all times in the laboratory.[5] | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3] |
Hazard and Precautionary Statements
The following table summarizes the GHS hazard and precautionary statements for Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate and its close analogs.
| Code | Statement |
| H302 | Harmful if swallowed.[4][6] |
| H315 | Causes skin irritation.[1][4][6] |
| H319 | Causes serious eye irritation.[1][3][4][6] |
| H332 | Harmful if inhaled.[1][3] |
| H335 | May cause respiratory irritation.[2][3][4][6] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][6] |
| P264 | Wash skin thoroughly after handling.[3][4][6] |
| P270 | Do not eat, drink or smoke when using this product.[3][4][6] |
| P271 | Use only outdoors or in a well-ventilated area.[3][4][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[3][4][6] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][4] |
| P405 | Store locked up.[3][4][6] |
| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][4][6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Prepare all necessary glassware and equipment before handling the chemical.
-
Have a spill kit readily available.
2. Handling Procedure:
-
Don all required PPE as specified in the table above.
-
Conduct all transfers and manipulations of the chemical inside a certified chemical fume hood.[5]
-
Ground all equipment to prevent static discharge.
-
Keep the container tightly closed when not in use.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the work area.[3]
3. Storage:
-
Store in a cool, dry, well-ventilated area.[3]
-
Keep the container tightly sealed.[3]
-
Store separately from incompatible materials such as strong oxidizing agents.
Disposal Plan
1. Waste Collection:
-
Collect all waste containing Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in a designated, properly labeled, and sealed hazardous waste container.
-
This includes any contaminated consumables such as gloves, pipette tips, and paper towels.
2. Waste Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Do not let the chemical enter drains.[3]
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your EHS office immediately.
-
For small spills, and if you are trained to do so:
-
Ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a hazardous waste container.
-
First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]
References
- 1. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | C11H19NO3 | CID 52987765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
